Product packaging for Carvacryl methyl ether(Cat. No.:CAS No. 6379-73-3)

Carvacryl methyl ether

Cat. No.: B1346814
CAS No.: 6379-73-3
M. Wt: 164.24 g/mol
InChI Key: YVLHTQPPMZOCOW-UHFFFAOYSA-N
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Description

Carvacrol methyl ether has been reported in Cyathocline purpurea, Crithmum maritimum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O B1346814 Carvacryl methyl ether CAS No. 6379-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1-methyl-4-propan-2-ylbenzene
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InChI

InChI=1S/C11H16O/c1-8(2)10-6-5-9(3)11(7-10)12-4/h5-8H,1-4H3
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InChI Key

YVLHTQPPMZOCOW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
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DSSTOX Substance ID

DTXSID0047400
Record name 5-Isopropyl-2-methylanisole
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Molecular Weight

164.24 g/mol
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CAS No.

6379-73-3
Record name Carvacrol methyl ether
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Record name Carvacryl methyl ether
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Record name Benzene, 2-methoxy-1-methyl-4-(1-methylethyl)-
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Foundational & Exploratory

Spectral Analysis of Carvacryl Methyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacryl methyl ether (2-methoxy-1-methyl-4-isopropylbenzene) is a naturally occurring organic compound found in the essential oils of various plants, including those of the Lamiaceae family. It is a derivative of carvacrol, a well-known monoterpenoid phenol. This compound has garnered interest in the scientific community for its potential biological activities, including its notable antibacterial properties. A thorough understanding of its molecular structure and purity is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the spectral analysis of this compound, detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document also outlines standardized experimental protocols for these analytical techniques.

Molecular Structure and Properties

  • IUPAC Name: 2-methoxy-1-methyl-4-propan-2-ylbenzene[1]

  • Synonyms: Carvacrol methyl ether, 5-Isopropyl-2-methylanisole, 2-Methoxy-p-cymene[1]

  • CAS Number: 6379-73-3[1]

  • Molecular Formula: C₁₁H₁₆O[1]

  • Molecular Weight: 164.24 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.98d1HAr-H
6.74d1HAr-H
6.64s1HAr-H
3.76s3H-OCH₃
3.19sept1H-CH(CH₃)₂
2.15s3HAr-CH₃
1.19d6H-CH(CH₃)₂

The predicted ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Chemical Shift (ppm)Assignment
155.3Ar-C (C-O)
147.1Ar-C (C-CH(CH₃)₂)
129.9Ar-C (C-CH₃)
124.9Ar-CH
121.2Ar-CH
111.4Ar-CH
55.8-OCH₃
34.0-CH(CH₃)₂
24.2-CH(CH₃)₂
16.2Ar-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2960-2850StrongAliphatic C-H Stretch
1600-1585, 1500-1400Medium-StrongAromatic C=C Bending
1250-1200StrongAryl-O Stretch (Asymmetric)
1050-1020MediumAryl-O Stretch (Symmetric)
900-675StrongAromatic C-H Out-of-Plane Bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

m/zRelative IntensityAssignment
164Moderate[M]⁺ (Molecular Ion)[1]
149High[M-CH₃]⁺[1]
91Moderate[C₇H₇]⁺ (Tropylium ion)[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral analysis of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of approximately 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal. For ¹H NMR, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Background Spectrum: Record a background spectrum of the clean, empty sample holder to subtract atmospheric and instrumental interferences.

  • Sample Spectrum Acquisition: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of monoterpenoids.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 240 °C) to ensure separation of components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The GC will separate the components of the sample, and the MS will provide a mass spectrum for each eluting peak. The mass spectrum of the peak corresponding to this compound can be compared to library spectra for confirmation.

Logical Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Structure Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR GCMS GC-MS Instrument Prep_MS->GCMS Data_NMR Acquire FID Process Data NMR->Data_NMR Data_IR Acquire Interferogram Process Data IR->Data_IR Data_MS Acquire Chromatogram & Mass Spectra GCMS->Data_MS Interpret_NMR Chemical Shifts Coupling Patterns Integration Data_NMR->Interpret_NMR Interpret_IR Functional Group Identification Data_IR->Interpret_IR Interpret_MS Molecular Ion Fragmentation Pattern Data_MS->Interpret_MS Structure Structure Confirmation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: Workflow for Spectral Analysis of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectral analysis of this compound. The tabulated NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a comprehensive framework for researchers and scientists working with this compound. The provided workflow diagram further clarifies the logical progression of analysis. Accurate and consistent spectral characterization is fundamental to ensuring the quality and reliability of scientific research and is a critical component in the drug development pipeline.

References

An In-depth Technical Guide to the Antioxidant Potential Evaluation of Carvacryl Methyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive evaluation of the antioxidant potential of carvacryl methyl ether. Direct research on the antioxidant properties of this compound is limited; therefore, this document synthesizes information on its parent compound, carvacrol, to infer its potential mechanisms and activity. Carvacrol is a well-documented phenolic monoterpenoid with potent antioxidant properties, primarily attributed to its free hydroxyl group, which is absent in this compound.[1] This guide explores the structural implications of this difference, details the standard experimental protocols for antioxidant capacity assessment, presents comparative data, and visualizes key experimental and biological pathways. The primary hypothesis is that the methylation of the phenolic hydroxyl group significantly diminishes the direct radical scavenging activity of this compound compared to carvacrol. However, indirect antioxidant mechanisms may still be plausible and warrant investigation.

Introduction: Carvacrol and its Methylated Derivative

Carvacrol is a major monoterpenic phenol found in the essential oils of oregano, thyme, and other plants in the Lamiaceae family.[2][3] Its antioxidant activity is well-established and is primarily linked to the hydrogen-donating capacity of its phenolic hydroxyl (-OH) group, which can effectively neutralize free radicals.[1] this compound (2-methoxy-1-methyl-4-(propan-2-yl)benzene) is a derivative of carvacrol where this key hydroxyl group is replaced by a methoxy (-OCH3) group.[4] This structural modification is critical, as it fundamentally alters the molecule's ability to participate in the primary mechanism of radical scavenging that defines phenolic antioxidants.

While this compound is found naturally in some essential oils and is noted for its antimicrobial properties, its antioxidant capacity is less understood.[][6] Some reports suggest it may contribute to the overall antioxidant effect of essential oil extracts, but quantitative data from isolated compound studies are scarce.[] This guide will, therefore, rely on a comparative analysis with carvacrol to build a framework for evaluating this compound.

dot

Caption: Structural comparison of Carvacrol and this compound.

Data Presentation: Physicochemical Properties and Antioxidant Activity

Quantitative data on the antioxidant activity of this compound is not widely available in published literature. The following tables summarize the physicochemical properties of both carvacrol and its methyl ether and present established antioxidant data for carvacrol to serve as a benchmark for comparison.

Table 1: Physicochemical Properties of Carvacrol and this compound

PropertyCarvacrolThis compoundData Source(s)
CAS Number 499-75-26379-73-3[4]
Molecular Formula C₁₀H₁₄OC₁₁H₁₆O[7]
Molecular Weight 150.22 g/mol 164.24 g/mol [7]
Appearance Colorless to pale yellow liquidColorless to light yellow liquid[4][]
Boiling Point 237.7 °C217.7 °C[]
Key Functional Group Phenolic Hydroxyl (-OH)Methoxy (-OCH₃)[1][4]

Table 2: Summary of In Vitro Antioxidant Activity for Carvacrol (Benchmark Data)

AssayIC₅₀ / EC₅₀ Value (µg/mL)CommentsData Source(s)
DPPH Radical Scavenging ~5.4 (in one study)Potent radical scavenging activity noted across multiple studies. Activity is dose-dependent.[2][8]
ABTS Radical Scavenging 23.29 ± 0.71Strong activity, sometimes showing synergistic effects when combined with thymol.[9]
Ferric Reducing Antioxidant Power (FRAP) EC₅₀ ~22.5Demonstrates significant ability to reduce ferric iron, confirming electron-donating capacity.[8]
Cellular Antioxidant Activity Protective at low concentrationsCan protect cells like Caco-2 from H₂O₂-induced damage at non-toxic concentrations.[3][10]

Postulated Antioxidant Mechanisms of this compound

Given the methylation of the hydroxyl group, this compound is expected to be a significantly weaker direct antioxidant than carvacrol.

  • Diminished Radical Scavenging : The primary mechanism for phenolic antioxidants, hydrogen atom transfer (HAT), is blocked. Electron transfer-based mechanisms may still be possible but are generally less efficient without the hydroxyl group.

  • Indirect Cellular Effects : this compound might exert antioxidant effects indirectly. This could involve upregulating endogenous antioxidant defenses by activating signaling pathways such as the Nrf2-ARE pathway, which controls the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and catalase.[11]

  • Membrane Stabilization : Like other lipophilic molecules, it may partition into cell membranes, potentially altering membrane fluidity and protecting lipids from oxidation through physical rather than chemical means.

dot

G cluster_direct Direct Scavenging (Dominant in Carvacrol) cluster_indirect Indirect Mechanisms (Hypothesized for CME) ROS Reactive Oxygen Species (ROS) Carvacrol Carvacrol (-OH) ROS->Carvacrol Neutralization Carvacrol->ROS H• Donation CME Carvacryl Methyl Ether Nrf2 Nrf2 Pathway CME->Nrf2 Activation? AOE Antioxidant Enzymes (SOD, CAT) Nrf2->AOE Upregulation DPPH_Workflow start Prepare DPPH Solution (Purple) mix Mix DPPH + CME start->mix sample_prep Prepare CME Dilutions sample_prep->mix incubate Incubate 30 min (Dark) mix->incubate measure Measure Absorbance @ 517 nm incubate->measure calculate Calculate % Inhibition Determine IC50 measure->calculate Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CME Carvacryl Methyl Ether Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) CME->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes (SOD, HO-1, GST) ARE->Genes Activates

References

In Vitro Antimicrobial Spectrum of Carvacryl Methyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carvacryl methyl ether, a derivative of the potent antimicrobial compound carvacrol, has been investigated for its antimicrobial properties. However, extensive research indicates that its efficacy is substantially lower than that of its parent compound. This technical guide synthesizes the available data on the in vitro antimicrobial spectrum of this compound, providing a comprehensive overview for researchers and professionals in drug development. The central finding, supported by multiple studies, is that the methylation of the hydroxyl group in carvacrol to form this compound critically diminishes its antimicrobial activity. This underscores the essential role of the free hydroxyl group in the antimicrobial mechanism of phenolic compounds like carvacrol.

Chemical Structure and Properties

This compound is systematically named 2-methoxy-1-methyl-4-(1-methylethyl)benzene. It is a monoterpene derivative where the phenolic hydroxyl group of carvacrol is replaced by a methoxy group.

  • Molecular Formula: C₁₁H₁₆O

  • Molecular Weight: 164.24 g/mol

  • Appearance: Colorless to pale yellow liquid

  • Solubility: Soluble in organic solvents such as ethanol and DMSO.[1]

Antimicrobial Spectrum: Quantitative Data

The following tables summarize the available qualitative information and highlight the absence of specific MIC/MBC values in publicly accessible research.

Table 1: Antibacterial Spectrum of this compound
Bacterial SpeciesGram StainFindingQuantitative Data (MIC/MBC in µg/mL)Reference
Escherichia coliNegativeInefficientData Not AvailableBen Arfa et al., 2006
Pseudomonas fluorescensNegativeInefficientData Not AvailableBen Arfa et al., 2006
Staphylococcus aureusPositiveInefficientData Not AvailableBen Arfa et al., 2006
Lactobacillus plantarumPositiveInefficientData Not AvailableBen Arfa et al., 2006
Bacillus subtilisPositiveInefficientData Not AvailableBen Arfa et al., 2006
Table 2: Antifungal Spectrum of this compound
Fungal SpeciesTypeFindingQuantitative Data (MIC/MFC in µg/mL)Reference
Saccharomyces cerevisiaeYeastInefficientData Not AvailableBen Arfa et al., 2006
Botrytis cinereaFungusInefficientData Not AvailableBen Arfa et al., 2006

Experimental Protocols

Detailed experimental protocols specifically for testing the antimicrobial activity of this compound are not extensively reported. However, the methodologies employed in the key comparative studies align with standard antimicrobial susceptibility testing procedures.

Broth Microdilution Method (for MIC Determination)

This method is commonly used to determine the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Serial Dilution: this compound is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion Method (Qualitative Assessment)

This method provides a qualitative assessment of antimicrobial activity.

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an appropriate agar medium.

  • Disk Application: Sterile filter paper disks are impregnated with a known concentration of this compound and placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Observation: The presence of a zone of inhibition (a clear area around the disk where microbial growth is inhibited) indicates antimicrobial activity. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Mechanism of Action (Inferred from Carvacrol)

A specific antimicrobial mechanism for this compound has not been elucidated, largely due to its low activity. The well-established mechanism of its parent compound, carvacrol, is attributed to the presence of the free hydroxyl group, which is absent in this compound.

The antimicrobial action of carvacrol involves:

  • Membrane Disruption: The hydroxyl group of carvacrol is crucial for its interaction with the bacterial cell membrane. It disrupts the membrane's integrity, leading to increased permeability.

  • Depolarization: This disruption causes depolarization of the membrane potential.

  • Leakage of Cellular Components: The increased permeability results in the leakage of essential intracellular components, such as ions and ATP.

  • Inhibition of Cellular Processes: The loss of membrane integrity and leakage of components ultimately inhibit essential cellular processes, leading to cell death.

The lack of the free hydroxyl group in this compound prevents these crucial interactions with the cell membrane, thus explaining its significantly reduced antimicrobial efficacy.

Visualizations

Diagram 1: General Workflow for In Vitro Antimicrobial Susceptibility Testing

G Figure 1: General workflow for in vitro antimicrobial susceptibility testing. cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis A Prepare standardized microbial inoculum C Inoculate microtiter plate wells or agar plates A->C B Prepare serial dilutions of this compound B->C D Incubate under optimal conditions C->D E Observe for microbial growth (visual or spectrophotometric) D->E F Determine MIC/MBC or measure zone of inhibition E->F

Caption: General workflow for in vitro antimicrobial susceptibility testing.

Diagram 2: Proposed Mechanism of Action of Carvacrol (for Context)

G Figure 2: Proposed antimicrobial mechanism of Carvacrol. cluster_compound Carvacrol cluster_membrane Bacterial Cell Membrane cluster_effect Cellular Effects Carvacrol Carvacrol (with free -OH group) Membrane Disruption of Membrane Integrity Carvacrol->Membrane Interaction Depolarization Membrane Depolarization Membrane->Depolarization Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Ions and ATP Depolarization->Leakage Permeability->Leakage Death Cell Death Leakage->Death

Caption: Proposed antimicrobial mechanism of Carvacrol.

Conclusion

The available scientific evidence strongly indicates that this compound possesses a very limited, if any, significant in vitro antimicrobial spectrum. The methylation of the phenolic hydroxyl group, which is a key structural feature for the antimicrobial activity of carvacrol, renders the ether derivative largely inactive against a range of bacteria and fungi. While the compound has been included in structure-activity relationship studies, the lack of quantitative antimicrobial data suggests that it is not considered a promising candidate for antimicrobial drug development. Future research in this area should focus on derivatives that retain or enhance the activity of the phenolic hydroxyl group. For scientists and professionals in drug development, this compound serves as a clear example of the critical importance of specific functional groups in determining the biological activity of a molecule.

References

Early Pharmacological Studies of Carvacryl Methyl Ether: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacryl methyl ether, a naturally occurring phenolic ether, is the methylated derivative of the well-known monoterpenoid phenol, carvacrol. While carvacrol has been extensively studied for its broad-spectrum pharmacological activities, early investigations into its methyl ether derivative primarily focused on understanding the structural requirements for antimicrobial efficacy. This technical guide synthesizes the findings from these foundational studies, presenting quantitative data, detailed experimental protocols, and a conceptual framework of its mechanism of action, or lack thereof, in a format tailored for researchers and drug development professionals. The central theme emerging from early research is the critical role of the free hydroxyl group in carvacrol for its biological activity, a function that is absent in this compound.

Antimicrobial Activity: Quantitative Data

Early comparative studies consistently demonstrated that this compound possesses significantly weaker antimicrobial properties than its parent compound, carvacrol. The methylation of the phenolic hydroxyl group appears to be the primary reason for this observed lack of activity. The following tables summarize the available quantitative data from key early studies.

Table 1: Antibacterial and Antifungal Activity of this compound in Liquid Medium

MicroorganismTest MethodConcentration of this compoundResultReference
Bacillus cereusBroth Microdilution0 - 10 mMNo inhibition of growth[Ultee et al., 2002]
Escherichia coliBroth DilutionNot specifiedNot efficient[Ben Arfa et al., 2006]
Pseudomonas fluorescensBroth DilutionNot specifiedNot efficient[Ben Arfa et al., 2006]
Staphylococcus aureusBroth DilutionNot specifiedNot efficient[Ben Arfa et al., 2006]
Lactobacillus plantarumBroth DilutionNot specifiedNot efficient[Ben Arfa et al., 2006]
Bacillus subtilisBroth DilutionNot specifiedNot efficient[Ben Arfa et al., 2006]
Saccharomyces cerevisiaeBroth DilutionNot specifiedNot efficient[Ben Arfa et al., 2006]
Botrytis cinereaBroth DilutionNot specifiedNot efficient[Ben Arfa et al., 2006]

Table 2: Antimicrobial Activity of this compound in Vapour Phase

MicroorganismTest MethodConcentration of this compoundResultReference
Escherichia coliMicroatmosphereNot specifiedNot efficient[Ben Arfa et al., 2006]
Pseudomonas fluorescensMicroatmosphereNot specifiedNot efficient[Ben Arfa et al., 2006]
Staphylococcus aureusMicroatmosphereNot specifiedNot efficient[Ben Arfa et al., 2006]
Lactobacillus plantarumMicroatmosphereNot specifiedNot efficient[Ben Arfa et al., 2006]
Bacillus subtilisMicroatmosphereNot specifiedNot efficient[Ben Arfa et al., 2006]
Saccharomyces cerevisiaeMicroatmosphereNot specifiedNot efficient[Ben Arfa et al., 2006]
Botrytis cinereaMicroatmosphereNot specifiedNot efficient[Ben Arfa et al., 2006]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early pharmacological studies of this compound.

Determination of Antibacterial Activity by Broth Microdilution (Ultee et al., 2002)

This method was utilized to assess the effect of this compound on the growth of Bacillus cereus.

  • Bacterial Strain and Culture Conditions: Bacillus cereus was cultivated at 30°C in Brain Heart Infusion (BHI) broth.

  • Inoculum Preparation: Cells were washed twice in BHI broth. The initial optical density at 660 nm (OD660) of the cell suspensions was adjusted to 0.02.

  • Assay Procedure:

    • The assay was performed in microtiter plates.

    • Each well contained BHI broth supplemented with different concentrations of this compound, ranging from 0 to 10 mM.

    • The prepared bacterial inoculum was added to each well.

    • The microtiter plates were incubated at 30°C.

    • The OD660 was measured at different time intervals until a constant reading was observed to monitor bacterial growth.

Antimicrobial Activity Assessment in Liquid and Vapour Phases (Ben Arfa et al., 2006)

This study employed two distinct methods to evaluate the antimicrobial efficacy of this compound against a range of bacteria, a yeast, and a fungus.

  • Liquid Phase Antimicrobial Activity (Broth Dilution Method):

    • Microorganisms: Escherichia coli, Pseudomonas fluorescens, Staphylococcus aureus, Lactobacillus plantarum, Bacillus subtilis, Saccharomyces cerevisiae, and Botrytis cinerea.

    • Protocol: While the specific concentrations tested for this compound were not detailed in the available literature, the general broth dilution method involves serial dilutions of the test compound in a liquid growth medium, followed by inoculation with the target microorganism. Growth inhibition is then assessed visually or spectrophotometrically after an incubation period.

  • Vapour Phase Antimicrobial Activity (Microatmosphere Method):

    • Principle: This method assesses the antimicrobial activity of volatile compounds.

    • Protocol: The specific details of the "microatmosphere method" used in this study are not fully available. However, a general approach for such an assay is outlined below.

G cluster_prep Preparation cluster_exposure Vapor Exposure cluster_incubation Incubation & Observation plate Petri dish with solidified agar medium inoculum Inoculate agar surface with test microorganism plate->inoculum disc Place a sterile filter paper disc on the inside of the Petri dish lid compound Apply a known volume of This compound to the disc disc->compound seal Seal the Petri dish to create a closed atmosphere compound->seal incubate Incubate at appropriate temperature and duration observe Observe for a zone of growth inhibition on the agar incubate->observe

Figure 1. Generalized workflow for a vapor phase antimicrobial susceptibility test.

Signaling Pathways and Mechanism of Action

The proposed mechanism of action for carvacrol involves its ability to permeabilize and depolarize the cytoplasmic membrane of microbial cells. The hydroxyl group is believed to be crucial for this activity. By methylating this hydroxyl group to form this compound, the molecule's ability to disrupt the cell membrane is significantly diminished.

G cluster_carvacrol Carvacrol cluster_cme This compound C1 Free Hydroxyl Group C2 Membrane Interaction C1->C2 Enables C3 Membrane Permeabilization & Depolarization C2->C3 Leads to C4 Antimicrobial Activity C3->C4 Results in CME1 Methylated Hydroxyl Group CME2 Reduced Membrane Interaction CME1->CME2 Causes CME3 No Significant Membrane Disruption CME2->CME3 Leads to CME4 Lack of Antimicrobial Activity CME3->CME4 Results in

Figure 2. Comparative mechanism of Carvacrol vs. This compound.

Conclusion

The early pharmacological evaluation of this compound has been primarily centered on its antimicrobial potential in comparison to its parent compound, carvacrol. The collective evidence from these foundational studies strongly indicates that the methylation of the phenolic hydroxyl group renders the molecule largely inactive against a broad range of microorganisms. This underscores the critical role of the free hydroxyl group for the antimicrobial efficacy of carvacrol. For researchers in drug development, these findings highlight the importance of specific functional groups for biological activity and provide a basis for structure-activity relationship studies in the design of new antimicrobial agents. While this compound itself did not emerge as a promising antimicrobial from these early studies, the research was instrumental in advancing the understanding of the molecular requirements for phenolic compounds to exert their antimicrobial effects. Future investigations could explore other potential pharmacological properties of this compound beyond its antimicrobial activity.

Unveiling Carvacryl Methyl Ether: A Technical Exploration of its Discovery and Scientific Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvacryl methyl ether, a naturally occurring monoterpenoid ether, has garnered interest for its presence in various essential oils and its potential biological activities. This technical guide provides a comprehensive overview of the discovery and historical context of this compound. It delves into the early methods of its identification and synthesis, presenting key quantitative data in structured tables and detailing relevant experimental protocols. Furthermore, this document elucidates the foundational knowledge surrounding this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (2-methoxy-1-methyl-4-(1-methylethyl)benzene) is an aromatic ether distinguished by its characteristic herbal scent. As a derivative of carvacrol, a prominent constituent of essential oils from plants such as thyme (Thymus vulgaris) and oregano (Origanum vulgare), its discovery is intrinsically linked to the historical analysis of these botanicals. This guide traces the path from the early explorations of essential oil composition to the specific identification and synthesis of this compound, providing a technical foundation for contemporary research.

Discovery and Historical Context

The precise moment of discovery for this compound is not definitively documented in a single, seminal publication. Its identification emerged from the broader, systematic investigation of essential oils that commenced in the 19th and early 20th centuries. Early chemists and pharmacists, through meticulous fractional distillation and chemical analysis of essential oils, began to isolate and characterize their individual components.

The parent compound, carvacrol, was known to the scientific community, and its structure was elucidated over time. The natural occurrence of this compound was likely first observed as an uncharacterized component in the essential oils of the Lamiaceae family. With the advent of more sophisticated analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) in the mid-20th century, the definitive identification and structural confirmation of this compound in various plant chemotypes became possible[1][2].

The synthesis of aromatic ethers, including this compound, has its roots in the development of ether synthesis methodologies in the 19th century. The Williamson ether synthesis, developed by Alexander Williamson in the 1850s, provided a general and versatile method for preparing ethers and remains a cornerstone of organic synthesis today. This reaction, involving the reaction of an alkoxide with a primary alkyl halide, laid the theoretical and practical groundwork for the eventual targeted synthesis of this compound in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and handling in a research environment.

PropertyValueReference
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Appearance Colorless to pale yellow liquid
Odor Herbal, spicy, leafy, citrus
Density 0.937 - 0.943 g/mL at 25 °C
Boiling Point 217 °C at 760 mmHg
Refractive Index 1.501 - 1.507 at 20 °C
Flash Point 73.89 °C

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most common and historically relevant method for the laboratory synthesis of this compound is the Williamson ether synthesis. This method involves the O-methylation of carvacrol.

Reaction Scheme:

G cluster_products Products Carvacrol Carvacrol CarvacrylMethylEther This compound Carvacrol->CarvacrylMethylEther Base Base (e.g., K₂CO₃, NaH) Base->CarvacrylMethylEther MethylatingAgent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) MethylatingAgent->CarvacrylMethylEther Byproduct Byproduct (e.g., KI, NaHSO₄)

Figure 1: Williamson Ether Synthesis of this compound.

Methodology:

  • Deprotonation of Carvacrol: Carvacrol is treated with a suitable base to form the corresponding phenoxide ion. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically carried out in an aprotic polar solvent such as acetone or dimethylformamide (DMF).

  • Nucleophilic Attack: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture. The carvacrolate anion acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent in an Sₙ2 reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether, dichloromethane). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Quantitative Data from a Representative Synthesis:

Reactant/ProductMolar Equiv.AmountYield (%)
Carvacrol1.0--
Methyl Iodide1.2--
Potassium Carbonate2.0--
This compound --Typically >90%

Table 2: Representative Reaction Stoichiometry and Yield for this compound Synthesis.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy:

  • Identifies the functional groups present in the molecule. Key absorptions for this compound include C-O stretching for the ether linkage and C-H stretching for the aromatic and alkyl groups.

Mass Spectrometry (MS):

  • Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.

Biological Activity and Signaling Pathways (Early Insights)

Early investigations into the biological effects of this compound were often conducted in the context of the essential oils in which it is found. These oils have a long history of use in traditional medicine for their antiseptic and preservative properties.

Initial studies on isolated this compound have suggested potential antimicrobial and antioxidant activities. However, the specific molecular mechanisms and signaling pathways involved are still an active area of research.

Hypothesized Antibacterial Mechanism:

The antibacterial activity of many phenolic compounds, including carvacrol, is attributed to their ability to disrupt bacterial cell membranes. It is hypothesized that this compound may share a similar, albeit potentially modified, mechanism of action. The methylation of the hydroxyl group could influence its lipophilicity and interaction with the bacterial membrane.

G CME This compound Membrane Bacterial Cell Membrane CME->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Figure 2: Hypothesized Antibacterial Action of this compound.

Further research is required to elucidate the specific protein targets and signaling cascades affected by this compound to fully understand its biological effects and potential therapeutic applications.

Conclusion

This compound, a compound with a rich history intertwined with the study of essential oils, continues to be a subject of scientific interest. While its initial discovery was a gradual process of characterization within complex natural mixtures, modern synthetic and analytical methods have provided a clear understanding of its chemical nature. The foundational knowledge of its synthesis, physicochemical properties, and preliminary biological activities presented in this guide serves as a critical resource for researchers aiming to further explore the potential of this compound in various scientific and industrial applications, from flavor and fragrance to pharmacology and drug development. Future research should focus on elucidating its precise mechanisms of biological action to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antibacterial Activity of Carvacryl Methyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacryl methyl ether is a derivative of carvacrol, a phenolic monoterpenoid found in the essential oils of oregano and thyme, which are known for their potent antimicrobial properties. While carvacrol has been extensively studied for its antibacterial effects, the activity of its ether derivative is less well-documented. These application notes provide a summary of the current understanding of this compound's in vitro antibacterial activity and offer standardized protocols for its evaluation.

Recent studies indicate that this compound does exhibit antibacterial properties, although its efficacy is reported to be significantly lower than that of its parent compound, carvacrol.[1][2][3] The antimicrobial action of carvacrol is largely attributed to its free hydroxyl group, which is absent in this compound.[1][2][3] This structural difference is considered critical, suggesting that the ether derivative may have a reduced capacity to disrupt bacterial cell membranes, the primary mechanism of action for carvacrol.

These protocols are designed to enable researchers to systematically evaluate the antibacterial potential of this compound against a panel of relevant bacterial strains.

Data Presentation

Table 1: Qualitative Antibacterial Activity of this compound Compared to Carvacrol

CompoundRelative Antibacterial PotencyKey Structural FeatureReference
CarvacrolHighFree hydroxyl group[1][2][3]
This compound Low / Not Efficient Methylated hydroxyl group [1][2][3]

Note: The term "Not Efficient" is used in some literature to describe the antibacterial activity of this compound in comparison to carvacrol.[1][2][3]

Experimental Protocols

The following are detailed protocols for determining the in vitro antibacterial activity of this compound. These methods are based on established standards for antimicrobial susceptibility testing of essential oils and their derivatives.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Assay

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Positive control (e.g., a standard antibiotic like gentamicin)

  • Negative control (MHB with solvent)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the diluted this compound, the positive control, and the negative control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed subsequently to the MIC test to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Streak the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate, or a reduction of ≥99.9% in CFU/mL compared to the initial inoculum.

Visualization of Experimental Workflow and Proposed Mechanism

Experimental Workflow

The following diagram illustrates the workflow for determining the MIC and MBC of this compound.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay CME_stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-well plate CME_stock->Serial_Dilution Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation Inoculum->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubation (18-24h, 37°C) Inoculation->Incubation_MIC Read_MIC Read MIC (Visual/OD600) Incubation_MIC->Read_MIC Subculture Subculture from MIC wells Read_MIC->Subculture Wells with no growth Plating Plate on MHA Subculture->Plating Incubation_MBC Incubation (18-24h, 37°C) Plating->Incubation_MBC Read_MBC Read MBC Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC Determination.

Proposed Mechanism of Action

The antibacterial mechanism of carvacrol is well-established and involves the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular components and dissipation of the proton motive force. Due to its structural similarity, it is hypothesized that this compound may interact with the bacterial membrane in a similar fashion, but with reduced efficiency due to the absence of the free hydroxyl group.

mechanism_of_action cluster_carvacrol Carvacrol (High Activity) cluster_cme This compound (Hypothesized Low Activity) Carvacrol Carvacrol (with free -OH group) Membrane_Interaction_C Strong interaction with bacterial membrane Carvacrol->Membrane_Interaction_C Membrane_Disruption Membrane Disruption Membrane_Interaction_C->Membrane_Disruption Leakage Leakage of Cellular Contents Membrane_Disruption->Leakage Cell_Death_C Bacterial Cell Death Leakage->Cell_Death_C CME This compound (methylated -OH group) Membrane_Interaction_CME Weak interaction with bacterial membrane CME->Membrane_Interaction_CME Reduced_Disruption Reduced Membrane Perturbation Membrane_Interaction_CME->Reduced_Disruption Inefficient_Inhibition Inefficient Inhibition of Bacterial Growth Reduced_Disruption->Inefficient_Inhibition

Caption: Proposed Mechanism of Action Comparison.

References

Carvacryl Methyl Ether: Application Notes and Protocols for Fragrance Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacryl Methyl Ether (CME), a derivative of carvacrol, is a synthetic aroma chemical valued in the fragrance industry for its characteristic spicy, herbal, and slightly medicinal scent profile.[1][2] Its unique olfactory properties make it a versatile ingredient in a variety of fragrance applications, from fine perfumery to personal care products. This document provides detailed application notes and experimental protocols for the use of this compound in fragrance formulations, intended for researchers, scientists, and professionals in the field of fragrance and drug development.

Chemical and Physical Properties

This compound, also known as 2-Methoxy-1-methyl-4-(1-methylethyl)benzene, is a colorless to pale yellow liquid.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 6379-73-3[1][3]
Molecular Formula C11H16O[3]
Molecular Weight 164.24 g/mol [3]
Appearance Colorless to light yellow liquid[1][3]
Odor Profile Herbal, spicy, leafy, citrus[4][5]
Boiling Point 217 °C[3]
Density 0.936 g/mL at 20 °C[3]
Flash Point 75 °C[3]
Solubility Soluble in alcohol; Insoluble in water[4]
Refractive Index n20/D 1.505[3]

Applications in Fragrance Formulations

This compound is utilized for its ability to impart a warm, spicy, and herbal character to fragrance compositions. Its odor profile is often described as being reminiscent of oregano and thyme, but with a cleaner, less phenolic quality than its parent compound, carvacrol.

Recommended Usage Levels:

ApplicationRecommended Concentration (% in fragrance concentrate)
General Fragrance FormulationsUp to 3.0%

Olfactory Contributions:

  • Top Notes: Provides an initial fresh, herbal, and slightly citrus lift.

  • Heart Notes: Contributes a spicy and warm herbal body to the fragrance.

  • Base Notes: Can be used to add complexity and a lingering spiciness.

Compatibility:

This compound blends well with a variety of other fragrance materials, including:

  • Woody Notes: Cedarwood, Sandalwood, Vetiver

  • Spicy Notes: Clove, Cinnamon, Black Pepper

  • Herbal Notes: Lavender, Rosemary, Basil

  • Citrus Notes: Bergamot, Lemon, Orange

Experimental Protocols

Fragrance Stability Testing

Objective: To evaluate the stability of a fragrance formulation containing this compound under various environmental conditions.

Materials:

  • Fragrance formulation containing a known concentration of this compound.

  • Control formulation (without this compound).

  • Glass vials with airtight seals.

  • Oven capable of maintaining a constant temperature of 40°C ± 2°C.

  • Refrigerator capable of maintaining a constant temperature of 4°C ± 2°C.

  • Freezer capable of maintaining a constant temperature of -10°C ± 2°C.

  • UV light chamber.

  • Gas Chromatography-Mass Spectrometry (GC-MS) system.

Protocol:

  • Sample Preparation: Prepare multiple aliquots of both the test and control fragrance formulations in glass vials.

  • Storage Conditions:

    • Accelerated Stability (Heat): Place samples in an oven at 40°C.

    • Cold Stability: Place samples in a refrigerator at 4°C.

    • Freeze-Thaw Cycles: Subject samples to three cycles of 24 hours at -10°C followed by 24 hours at room temperature (25°C).[6]

    • Light Exposure: Place samples in a UV light chamber.

    • Real-Time Stability: Store samples at room temperature (25°C) in a dark place.

  • Evaluation Intervals: Evaluate the samples at baseline (T=0) and at predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).

  • Analytical Evaluation (GC-MS):

    • At each interval, analyze the chemical profile of the samples using GC-MS.[7][8][9][10]

    • Quantify the concentration of this compound and other key fragrance components.

    • Identify any degradation products.

  • Sensory Evaluation:

    • At each interval, conduct a sensory evaluation of the samples with a trained panel.

    • Assess changes in odor profile, intensity, and any off-odors.

  • Physical Evaluation:

    • Observe any changes in color, clarity, or phase separation.[6]

Data Presentation:

The quantitative data from the GC-MS analysis should be summarized in a table, showing the percentage degradation of this compound over time under each storage condition. Sensory evaluation results can be presented using a spider diagram or a descriptive table.

Sensory Analysis Protocol

Objective: To determine the odor profile and detection threshold of this compound.

Materials:

  • This compound.

  • Odorless solvent (e.g., diethyl phthalate or ethanol).

  • Glass beakers and stirring rods.

  • Olfactory smelling strips.

  • A panel of trained sensory assessors.

Protocol:

  • Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01%, etc.).

  • Odor Profile Evaluation:

    • Dip smelling strips into each dilution.

    • Present the strips to the sensory panel in a randomized order.

    • Ask the panelists to describe the odor characteristics at each concentration.

  • Odor Threshold Determination:

    • Use a forced-choice method (e.g., triangular test) to determine the lowest concentration at which the panel can reliably detect a difference between the sample and a blank solvent.

Data Presentation:

The odor profile can be described using a vocabulary of standard fragrance descriptors. The odor detection threshold should be reported as a concentration in parts per million (ppm) or parts per billion (ppb).

Potential Signaling Pathways (Inferred from Carvacrol)

While specific research on the signaling pathways of this compound is limited, the biological activities of its parent compound, carvacrol, have been studied more extensively. It is plausible that this compound may interact with similar cellular pathways. The following diagrams illustrate signaling pathways known to be modulated by carvacrol, which can serve as a starting point for investigating the biological effects of its methyl ether derivative.[11][12][13][14]

Carvacrol_Signaling_Pathways Carvacrol Carvacrol ROS ↑ Reactive Oxygen Species (ROS) Carvacrol->ROS Mitochondria Mitochondrial Dysfunction Carvacrol->Mitochondria PI3K PI3K Carvacrol->PI3K MAPK MAPK Carvacrol->MAPK STAT3 STAT3 Carvacrol->STAT3 Notch Notch Carvacrol->Notch Wnt Wnt Carvacrol->Wnt CellCycleArrest Cell Cycle Arrest Carvacrol->CellCycleArrest Anti_Inflammatory Anti-inflammatory Effects Carvacrol->Anti_Inflammatory Apoptosis Apoptosis ROS->Apoptosis Mitochondria->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Antiproliferative Anti-proliferative Effects mTOR->Antiproliferative MAPK->Antiproliferative STAT3->Antiproliferative Notch->Antiproliferative BetaCatenin β-catenin Wnt->BetaCatenin BetaCatenin->Antiproliferative

Potential Signaling Pathways Modulated by Carvacrol.

Antimicrobial Mechanism of Action (Inferred from Carvacrol)

Carvacrol is known for its antimicrobial properties, and it is hypothesized that this compound may exhibit similar, though potentially modified, activity.[15][16][17][18] The primary mechanism of action for carvacrol involves the disruption of the bacterial cell membrane.

Antimicrobial_Mechanism CME Carvacryl Methyl Ether Membrane Bacterial Cell Membrane CME->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Cell Death Leakage->CellDeath

Inferred Antimicrobial Mechanism of Action.

Experimental Workflow for Formulation Development

The following diagram outlines a typical workflow for the development and evaluation of a fragrance formulation containing this compound.

Formulation_Workflow Concept Fragrance Concept Development Ingredient Ingredient Selection (including CME) Concept->Ingredient Formulation Formulation & Compounding Ingredient->Formulation Stability Stability Testing (Physical & Chemical) Formulation->Stability Sensory Sensory Analysis Formulation->Sensory Safety Safety Assessment Formulation->Safety Optimization Optimization Stability->Optimization Sensory->Optimization Safety->Optimization Optimization->Formulation Iterate Final Final Formulation Optimization->Final

Fragrance Formulation Development Workflow.

References

Application Notes and Protocols for Testing the Antioxidant Activity of Carvacryl Methyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacryl methyl ether, a naturally occurring phenolic ether, is a derivative of carvacrol, a well-documented antioxidant compound found in essential oils of various medicinal and aromatic plants. The structural similarity to carvacrol suggests that this compound may also possess significant antioxidant properties, making it a compound of interest for applications in the pharmaceutical, cosmetic, and food industries. While direct quantitative data on the antioxidant capacity of pure this compound is limited in publicly available literature, its presence in essential oil fractions has been associated with enhanced antioxidant activity[].

These application notes provide detailed protocols for a panel of commonly accepted in vitro assays to determine the antioxidant activity of this compound. The assays described herein—DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and the Cellular Antioxidant Activity (CAA) assay—offer a comprehensive approach to characterizing its antioxidant profile.

Data Presentation

Due to the limited availability of specific antioxidant activity data for this compound in the reviewed literature, this section presents data for its parent compound, carvacrol, as a reference point for comparison. Researchers are encouraged to use the provided protocols to generate specific data for this compound.

Table 1: In Vitro Antioxidant Activity of Carvacrol (Reference Compound)

AssayIC50 / Activity ValueReference Compound
DPPH Radical Scavenging Assay[Insert known Carvacrol IC50 values from literature if available]Ascorbic Acid, Trolox
ABTS Radical Scavenging Assay[Insert known Carvacrol IC50 values from literature if available]Ascorbic Acid, Trolox
FRAP Assay[Insert known Carvacrol FRAP values from literature if available]FeSO4, Trolox

Note: IC50 is the concentration of the test compound required to scavenge 50% of the initial radicals.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Positive controls: Ascorbic acid, Trolox

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive controls.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of this compound or positive controls to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate Buffered Saline (PBS)

  • Positive controls: Ascorbic acid, Trolox

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions from the stock solution. Prepare similar dilutions for the positive controls.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound or positive controls to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with absorbance measured at 593 nm.

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O in water

  • Positive control: FeSO₄·7H₂O, Trolox

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the different concentrations of this compound, standard, or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄·7H₂O and expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell line, providing a more biologically relevant measure of antioxidant activity.

Materials:

  • Human hepatocellular carcinoma (HepG2) or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • This compound

  • Positive control: Quercetin

  • Black 96-well cell culture plate

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Seed HepG2 cells in a black 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with different concentrations of this compound and the positive control (Quercetin) in treatment medium for 1 hour.

  • Probe Loading:

    • Remove the treatment medium and add medium containing DCFH-DA. Incubate for 30 minutes.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add AAPH solution to all wells except the negative control wells.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Calculation: The CAA value is calculated based on the area under the fluorescence curve. The EC50 value (concentration required to inhibit 50% of the induced fluorescence) can then be determined.

Mandatory Visualizations

experimental_workflow cluster_assays In Vitro Antioxidant Assays cluster_cellular_assay Cell-Based Antioxidant Assay DPPH DPPH Assay Measurement of\nAbsorbance at 517 nm Measurement of Absorbance at 517 nm DPPH->Measurement of\nAbsorbance at 517 nm ABTS ABTS Assay Measurement of\nAbsorbance at 734 nm Measurement of Absorbance at 734 nm ABTS->Measurement of\nAbsorbance at 734 nm FRAP FRAP Assay Measurement of\nAbsorbance at 593 nm Measurement of Absorbance at 593 nm FRAP->Measurement of\nAbsorbance at 593 nm CAA Cellular Antioxidant Activity (CAA) Assay Measurement of\nFluorescence Measurement of Fluorescence CAA->Measurement of\nFluorescence CME This compound (Test Compound) CME->DPPH CME->ABTS CME->FRAP CME->CAA

Caption: Experimental workflow for assessing the antioxidant activity of this compound.

signaling_pathway cluster_stress Oxidative Stress cluster_response Cellular Antioxidant Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes upregulates transcription Antioxidant_Enzymes->ROS neutralizes Carvacrol Carvacrol / Carvacryl Methyl Ether (potential) Carvacrol->Nrf2 promotes activation

References

Formulation of Carvacryl Methyl Ether for Enhanced Aqueous Solubility: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvacryl methyl ether, a derivative of the naturally occurring monoterpenoid phenol carvacrol, presents a promising candidate for various therapeutic and research applications due to its potential biological activities. However, its inherent hydrophobicity and consequently poor aqueous solubility pose significant challenges for its formulation and delivery in biological systems. This document provides detailed application notes and experimental protocols for the formulation of this compound to enhance its solubility in aqueous media. Three widely adopted and effective formulation strategies are presented: cyclodextrin inclusion complexation, liposomal encapsulation, and nanoemulsion formation. These protocols are designed to guide researchers in preparing stable and effective aqueous formulations of this compound for a range of research and pre-clinical applications.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for selecting and optimizing a suitable formulation strategy.

PropertyValueReference
Molecular Formula C₁₁H₁₆O[][2]
Molecular Weight 164.24 g/mol [][2]
Appearance Colorless to pale yellow liquid[]
LogP (o/w) 3.97 (estimated)[3]
Aqueous Solubility 21.57 mg/L at 25 °C (estimated)[4]
Boiling Point 217 °C at 760 mmHg[4]
Density 0.936 g/mL at 20 °C[]

The high LogP value and low estimated aqueous solubility confirm the hydrophobic nature of this compound, necessitating the use of advanced formulation techniques for aqueous applications.

Formulation Strategies and Protocols

This section details the protocols for three distinct methods to improve the aqueous solubility of this compound.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, capable of encapsulating hydrophobic guest molecules like this compound, thereby increasing their apparent water solubility.[5][6] Beta-cyclodextrin (β-CD) is a commonly used and cost-effective option.

Experimental Protocol: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Co-precipitation Method)

This protocol is adapted from a method for carvacrol, a structurally similar compound.[7]

Materials:

  • This compound (purity ≥95%)

  • Beta-cyclodextrin (β-CD)

  • Ethanol (50% v/v in deionized water)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Beakers and flasks

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Vacuum oven or freeze-dryer

Procedure:

  • Prepare β-CD Solution: In a beaker, dissolve β-cyclodextrin in a 50% (v/v) ethanol/water mixture at 55°C with continuous stirring to achieve a 10% (w/v) solution.

  • Prepare this compound Solution: In a separate container, dissolve this compound in absolute ethanol.

  • Complexation: Slowly add the this compound solution to the warm β-CD solution with continuous stirring. A 1:1 molar ratio of this compound to β-CD is a good starting point for optimization.

  • Cooling and Precipitation: Cover the mixture and allow it to cool to room temperature while stirring for 4 hours. Subsequently, transfer the mixture to a refrigerator at 4°C and leave it for 24 hours to facilitate the precipitation of the inclusion complex.

  • Isolation of the Complex: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any surface-adsorbed this compound.

  • Drying: Dry the resulting powder in a vacuum oven at 40°C until a constant weight is achieved or by freeze-drying.

  • Characterization (Optional but Recommended):

    • Quantification of this compound: Use UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) to determine the amount of encapsulated compound.

    • Structural Confirmation: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) can be used to confirm the formation of the inclusion complex.

Logical Workflow for Cyclodextrin Inclusion Complexation

G cluster_prep Preparation cluster_complex Complexation cluster_iso Isolation & Purification cluster_final Final Product prep_cd Prepare β-CD Solution (10% w/v in 50% EtOH, 55°C) mix Mix Solutions (1:1 molar ratio) prep_cd->mix prep_cme Prepare this compound Solution in Ethanol prep_cme->mix cool Cool and Stir (4h at RT, then 24h at 4°C) mix->cool filter Vacuum Filtration cool->filter wash Wash with Cold Water filter->wash dry Dry (Vacuum Oven or Freeze-Dryer) wash->dry characterize Characterization (HPLC, FTIR, DSC) dry->characterize

Caption: Workflow for preparing this compound-β-CD inclusion complexes.

Liposomal Encapsulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a hydrophobic molecule like this compound, it will primarily partition into the lipid bilayer.[8][9]

Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol is based on methods used for encapsulating carvacrol.[8][10]

Materials:

  • This compound (purity ≥95%)

  • Soy lecithin or other suitable phospholipid (e.g., phosphatidylcholine)

  • Cholesterol (optional, for membrane stability)

  • Chloroform and Methanol (2:1 v/v)

  • Phosphate Buffered Saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Round-bottom flask

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Lipid Film Formation:

    • Dissolve soy lecithin (and cholesterol, if used, e.g., at a 4:1 lecithin:cholesterol molar ratio) and this compound in a 2:1 (v/v) chloroform/methanol mixture in a round-bottom flask. A starting lipid-to-drug ratio of 10:1 (w/w) is recommended.

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C). This will form a thin lipid film on the inner surface of the flask.

  • Hydration:

    • Add the aqueous phase (e.g., PBS) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask (without vacuum) for at least 1 hour at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension.

    • For bath sonication, place the flask in a bath sonicator for 15-30 minutes.

    • For probe sonication, immerse the probe tip into the suspension and sonicate in pulses to avoid overheating. Keep the sample on an ice bath during sonication.

  • Purification (Optional):

    • To remove unencapsulated this compound, the liposome suspension can be centrifuged or subjected to dialysis.

  • Sterilization (Optional):

    • For cell culture or in vivo studies, sterilize the liposome suspension by filtration through a 0.22 µm syringe filter.

  • Characterization:

    • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the liposomes.

    • Encapsulation Efficiency: Separate the unencapsulated drug from the liposomes (e.g., by ultracentrifugation). Lyse the liposomes with a suitable solvent (e.g., methanol) and quantify the encapsulated this compound using HPLC.

Signaling Pathway Hypothesis for Carvacrol and its Derivatives

While specific signaling pathways for this compound are not yet elucidated, based on the known anti-inflammatory and anticancer activities of its parent compound, carvacrol, we can hypothesize its potential mechanisms of action. Carvacrol has been shown to modulate several key signaling pathways.[11][12][13]

G cluster_pathways Hypothesized Signaling Pathways for this compound cluster_inflam Anti-inflammatory Effects cluster_cancer Anticancer Effects CME This compound NFkB NF-κB Pathway CME->NFkB Inhibition COX COX Enzymes CME->COX Inhibition LOX LOX Enzymes CME->LOX Inhibition Apoptosis Apoptosis Induction CME->Apoptosis Induction CellCycle Cell Cycle Arrest CME->CellCycle Induction Inflammatory Cytokines Inflammatory Cytokines NFkB->Inflammatory Cytokines Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Tumor Cell Death Tumor Cell Death Apoptosis->Tumor Cell Death Inhibition of Proliferation Inhibition of Proliferation CellCycle->Inhibition of Proliferation

Caption: Hypothesized signaling pathways modulated by this compound.

Nanoemulsion Formulation

Nanoemulsions are kinetically stable colloidal dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm. They offer a high surface area for drug absorption and can significantly improve the solubility and bioavailability of hydrophobic compounds.[14][15]

Experimental Protocol: Preparation of this compound Nanoemulsion (High-Energy Homogenization)

This protocol is based on established methods for preparing essential oil nanoemulsions.[16][17]

Materials:

  • This compound (oil phase)

  • Carrier oil (e.g., medium-chain triglycerides, MCT oil)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Span 80, optional)

  • Deionized water (aqueous phase)

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer or microfluidizer

Procedure:

  • Preparation of Phases:

    • Oil Phase: Mix this compound with the carrier oil (e.g., a 1:1 ratio to start).

    • Aqueous Phase: Dissolve the surfactant (and co-surfactant, if used) in deionized water. A typical starting point is a 1:10 ratio of surfactant to oil phase.

  • Formation of Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer for 5-10 minutes. This will form a coarse emulsion.

  • Nano-emulsification:

    • Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer. The number of passes and the operating pressure will need to be optimized to achieve the desired droplet size (e.g., 3-5 passes at 15,000-20,000 psi).

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A PDI below 0.3 indicates a narrow size distribution.

    • Zeta Potential: Determine the surface charge of the droplets, which is an indicator of stability.

    • Stability Studies: Monitor the droplet size, PDI, and zeta potential over time at different storage conditions (e.g., 4°C and 25°C) to assess the physical stability of the nanoemulsion.

    • Quantification of this compound: Use HPLC to determine the concentration of this compound in the nanoemulsion.

Experimental Workflow for Nanoemulsion Formulation

G cluster_prep Phase Preparation cluster_emul Emulsification cluster_char Characterization oil_phase Oil Phase: This compound + Carrier Oil coarse_emul High-Shear Homogenization (Coarse Emulsion) oil_phase->coarse_emul aq_phase Aqueous Phase: Water + Surfactant aq_phase->coarse_emul nano_emul High-Pressure Homogenization (Nanoemulsion) coarse_emul->nano_emul dls DLS (Size, PDI) nano_emul->dls zeta Zeta Potential nano_emul->zeta stability Stability Studies nano_emul->stability

Caption: Workflow for preparing a this compound nanoemulsion.

Characterization and Analytical Methods

Accurate characterization of the formulated this compound is essential to ensure quality, stability, and reproducibility.

FormulationKey Characterization ParametersAnalytical Techniques
Cyclodextrin Complex Inclusion Efficiency, Drug Loading, Confirmation of ComplexationHPLC, UV-Vis, FTIR, DSC, XRD
Liposomes Vesicle Size, Polydispersity Index (PDI), Zeta Potential, Encapsulation EfficiencyDLS, HPLC, Transmission Electron Microscopy (TEM)
Nanoemulsion Droplet Size, PDI, Zeta Potential, Physical StabilityDLS, HPLC, Light Microscopy

Protocol: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the quantification of this compound.[3]

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 275 nm (requires confirmation by UV scan).

  • Injection Volume: 20 µL.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Preparation:

    • For cyclodextrin complexes , dissolve a known weight of the complex in the mobile phase to release the encapsulated drug.

    • For liposomes , disrupt the vesicles using a solvent like methanol to release the encapsulated drug.

    • For nanoemulsions , dilute the formulation in the mobile phase.

  • Analysis: Inject the standards and samples into the HPLC system and record the peak areas.

  • Quantification: Construct a standard curve by plotting peak area versus concentration for the standards. Use the regression equation to determine the concentration of this compound in the samples.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the formulation of the poorly water-soluble compound, this compound, into aqueous delivery systems. The choice of formulation—cyclodextrin inclusion complex, liposome, or nanoemulsion—will depend on the specific application, desired release profile, and stability requirements. It is recommended to start with the suggested parameters and then optimize the formulation based on thorough characterization and stability testing. Successful formulation of this compound will enable further investigation of its biological activities and potential therapeutic applications.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Carvacryl Methyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental design for studying Carvacryl methyl ether mechanism of action.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a methylated derivative of carvacrol, a well-documented phenolic monoterpenoid with a broad spectrum of biological activities. While carvacrol has been extensively studied for its antimicrobial, anti-inflammatory, and antioxidant properties, the mechanism of action of this compound is less understood.[1][2][3] Early studies suggest that the methylation of the hydroxyl group in carvacrol to form this compound may reduce its antimicrobial efficacy, indicating a potentially distinct pharmacological profile.[1][2] These application notes provide a comprehensive experimental framework to elucidate the mechanism of action of this compound, with a primary focus on its potential anti-inflammatory effects, drawing parallels from the known activities of its parent compound, carvacrol.[4][5][6][7]

This document outlines a phased experimental approach, commencing with in vitro screening to identify potential molecular targets, followed by cell-based assays to delineate signaling pathway modulation and culminating in functional assays to determine physiological outcomes. Detailed protocols for key experiments are provided to ensure reproducibility and robustness of the findings.

Phase 1: Initial Screening and Target Identification

The initial phase focuses on broad-spectrum screening to identify the potential molecular targets of this compound. Given the known anti-inflammatory properties of carvacrol, this phase will prioritize targets involved in inflammatory pathways.

Experimental Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine if this compound inhibits the activity of COX-1 and COX-2 enzymes, key mediators of inflammation.

Methodology:

  • Reagents and Materials:

    • COX-1 and COX-2 enzyme preparations (human or ovine)

    • Arachidonic acid (substrate)

    • This compound (test compound)

    • Celecoxib (selective COX-2 inhibitor control)

    • Indomethacin (non-selective COX inhibitor control)

    • COX inhibitor screening assay kit (e.g., Cayman Chemical)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add varying concentrations of this compound, celecoxib, indomethacin, or vehicle control to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

    • Stop the reaction and measure the prostaglandin E2 (PGE2) production using a colorimetric or fluorometric method as per the assay kit instructions.

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

Data Presentation:

CompoundTargetIC50 (µM)
This compoundCOX-1TBD
COX-2TBD
IndomethacinCOX-1TBD
COX-2TBD
CelecoxibCOX-1TBD
COX-2TBD

IC50 values to be determined from dose-response curves.

Experimental Protocol 2: Lipoxygenase (5-LOX) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes.

Methodology:

  • Reagents and Materials:

    • 5-LOX enzyme (human recombinant)

    • Linoleic acid or arachidonic acid (substrate)

    • This compound

    • Zileuton (5-LOX inhibitor control)

    • 5-LOX inhibitor screening assay kit

    • 96-well UV-compatible microplate

    • UV-Vis microplate reader

  • Procedure:

    • Follow the protocol provided with the 5-LOX inhibitor screening assay kit.

    • Briefly, add the enzyme, test compound (this compound or zileuton) at various concentrations, and substrate to the wells of a 96-well plate.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 234 nm) over time, which corresponds to the formation of the hydroperoxy derivative of the fatty acid.

    • Calculate the rate of reaction and determine the percentage of inhibition.

Data Presentation:

CompoundTargetIC50 (µM)
This compound5-LOXTBD
Zileuton5-LOXTBD

IC50 values to be determined from dose-response curves.

Phase 2: Elucidation of Cellular Mechanisms

This phase aims to investigate the effects of this compound on cellular signaling pathways, primarily focusing on inflammatory responses in a relevant cell model.

Experimental Workflow for Cellular Mechanism Studies

G cluster_0 Cell Culture and Treatment cluster_1 Downstream Analysis Start Seed Macrophages (e.g., RAW 264.7) Stimulate Stimulate with LPS Start->Stimulate Treat Treat with Carvacryl methyl ether Stimulate->Treat Cytokine Cytokine Measurement (ELISA) Treat->Cytokine NO Nitric Oxide (NO) Measurement (Griess Assay) Treat->NO Western Western Blot (Signaling Proteins) Treat->Western qPCR qPCR (Gene Expression) Treat->qPCR

Caption: Workflow for investigating the cellular effects of this compound.

Experimental Protocol 3: Measurement of Pro-inflammatory Cytokine Production

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • ELISA:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
ControlTBDTBDTBD
LPS (1 µg/mL)TBDTBDTBD
LPS + CME (X µM)TBDTBDTBD
LPS + CME (Y µM)TBDTBDTBD

CME: this compound. Data to be presented as mean ± SD.

Experimental Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key inflammatory signaling pathways, NF-κB and MAPK (p38, ERK, JNK).

Methodology:

  • Cell Lysis and Protein Quantification:

    • Culture and treat RAW 264.7 cells as described in Protocol 3, but for shorter time points (e.g., 15, 30, 60 minutes) to capture phosphorylation events.

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Data Presentation:

Protein TargetFold Change (LPS vs. Control)Fold Change (LPS + CME vs. LPS)
p-p65/p65TBDTBD
p-p38/p38TBDTBD
p-ERK/ERKTBDTBD
p-JNK/JNKTBDTBD

Data to be presented as fold change relative to the appropriate control.

Phase 3: Functional Assays and In Vivo Validation

The final phase will focus on assessing the functional consequences of this compound's activity and validating the findings in a more complex biological system.

Proposed Signaling Pathway of this compound

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK CME Carvacryl methyl ether CME->p38 CME->ERK CME->JNK CME->IKK Nucleus Nucleus p38->Nucleus activate AP-1 (not shown) ERK->Nucleus activate AP-1 (not shown) JNK->Nucleus activate AP-1 (not shown) IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes induces

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Protocol 5: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in a mouse model of acute inflammation.

Methodology:

  • Animals:

    • Male Swiss mice (20-25 g).

    • House animals under standard laboratory conditions with free access to food and water.

  • Treatment:

    • Divide mice into groups: Vehicle control, this compound (e.g., 25, 50, 100 mg/kg, p.o.), and Indomethacin (10 mg/kg, p.o.) as a positive control.

    • Administer the treatments orally 1 hour before the induction of inflammation.

  • Induction of Edema:

    • Inject 1% carrageenan solution (50 µL) into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group.

Data Presentation:

Treatment GroupPaw Volume (mL) at 3h% Inhibition of Edema
Vehicle ControlTBD-
CME (25 mg/kg)TBDTBD
CME (50 mg/kg)TBDTBD
CME (100 mg/kg)TBDTBD
Indomethacin (10 mg/kg)TBDTBD

Data to be presented as mean ± SEM.

Conclusion

This comprehensive experimental design provides a systematic approach to unraveling the mechanism of action of this compound. By progressing from in vitro target identification to cell-based pathway analysis and in vivo functional validation, researchers can build a robust understanding of its pharmacological properties. The provided protocols and data presentation formats are intended to guide the experimental process and ensure the generation of high-quality, interpretable data. The findings from these studies will be crucial for evaluating the therapeutic potential of this compound in inflammatory conditions.

References

Application Notes and Protocols: The Role of Carvacryl Methyl Ether in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacrol, a phenolic monoterpenoid found in the essential oils of oregano and thyme, is well-documented for its broad-spectrum biological activities, including antimicrobial and antioxidant properties. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a molecule influences its biological activity. A common strategy in SAR studies is the modification of functional groups to elucidate their importance. The methylation of the hydroxyl group of carvacrol to form carvacryl methyl ether serves as a classic example of this approach, providing valuable insights into the structural requirements for its bioactivity. These application notes provide a comprehensive overview of the use of this compound in SAR studies, complete with comparative data, detailed experimental protocols, and visualizations to aid in research and drug development.

Structure-Activity Relationship Insights

Key Findings:

  • Antimicrobial Activity: The antimicrobial efficacy of carvacrol is significantly diminished upon methylation of the hydroxyl group to form this compound.[1] Studies have shown that this compound is not as effective as carvacrol against a range of bacteria.[1] This suggests that the hydroxyl group is essential for the antimicrobial action, which is believed to involve disruption of the bacterial membrane potential and integrity.

  • Antioxidant Activity: While carvacrol exhibits notable antioxidant activity, the contribution of the hydroxyl group is also significant in this property. The ability of the phenolic hydroxyl group to donate a hydrogen atom is a key mechanism for scavenging free radicals. Modification of this group, as in this compound, is expected to reduce this antioxidant potential.

Data Presentation

The following tables summarize the available quantitative data for carvacrol's activity. Direct comparative quantitative data for this compound is limited in the literature, with most studies qualitatively reporting a significant reduction in activity.

Table 1: Antimicrobial Activity of Carvacrol (MIC values)

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus125 - 4000[2][3]
Escherichia coli125
Pseudomonas aeruginosa32 - 125[3]
Salmonella Typhimurium194 (median)[4]
Methicillin-resistantStaphylococcus aureus (MRSA)4000[2]

Note: The antimicrobial activity of this compound is reported to be significantly lower than that of Carvacrol.[1]

Table 2: Antioxidant Activity of Carvacrol (IC50 values)

AssayIC50 (µL/mL)Reference
Metal Chelating Activity (MCA)50.29[5]
Nitric Oxide Scavenging Activity (NOSA)127.61[5]
DPPH Radical ScavengingVaries by study[6][7]

Note: The antioxidant activity of this compound is expected to be lower than that of Carvacrol due to the absence of the hydrogen-donating hydroxyl group.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from carvacrol.

Materials:

  • Carvacrol

  • 2-Bromoethyl methyl ether

  • Potassium hydroxide (KOH)

  • Acetonitrile

  • n-Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Preparative thin-layer chromatography (TLC) supplies

Procedure:

  • In a reaction vessel, dissolve carvacrol (0.33 mmol) in acetonitrile.

  • Add potassium hydroxide (0.66 mmol) to the solution.

  • Add 2-bromoethyl methyl ether (1 mmol) to the reaction mixture.

  • Reflux the mixture at 90°C for 1 hour with constant stirring.[8]

  • After cooling to room temperature, add water to the reaction mixture.

  • Extract the product with a mixture of n-hexane and ethyl acetate (1:1 v/v).[8]

  • Collect the organic phase and dry it over anhydrous sodium sulfate.[8]

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting oil using preparative thin-layer chromatography with a mobile phase of n-hexane and ethyl acetate (2:1 v/v).[8]

  • Characterize the final product using appropriate analytical techniques (e.g., GC-MS, NMR).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Carvacrol Carvacrol Reflux Reflux at 90°C for 1h Carvacrol->Reflux Bromoether 2-Bromoethyl methyl ether Bromoether->Reflux KOH Potassium Hydroxide KOH->Reflux Acetonitrile Acetonitrile (Solvent) Acetonitrile->Reflux Add_Water Add Water Reflux->Add_Water Extraction Extract with n-Hexane:Ethyl Acetate Add_Water->Extraction Drying Dry over Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Preparative TLC Evaporation->Purification Product This compound Purification->Product

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of compounds against bacteria.

Materials:

  • Test compounds (Carvacrol, this compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

  • Tween 80 or other suitable emulsifier for essential oils

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

  • Resazurin solution (optional, as a growth indicator)

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Preparation of Test Compounds: Prepare a stock solution of each test compound. For essential oil components, an emulsifier like Tween 80 (final concentration of 0.5%) can be used to aid dispersion in the broth.[9]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth directly in the 96-well microplate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted test compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the microplate and incubate at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9] Growth can be assessed visually or by measuring the optical density at 600 nm. Alternatively, a growth indicator like resazurin can be added, where a color change indicates bacterial viability.

Broth_Microdilution_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with Bacterial Suspension A->D B Prepare Stock Solutions of Carvacrol & this compound C Perform 2-fold Serial Dilutions in 96-well plate B->C C->D E Incubate at 37°C for 24h D->E F Determine MIC (Lowest concentration with no growth) E->F

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes the measurement of the free radical scavenging activity of compounds using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • Test compounds (Carvacrol, this compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Preparation of Test Compounds: Prepare stock solutions of the test compounds and the positive control in methanol or ethanol. Create a series of dilutions from these stock solutions.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compounds or positive control.

  • Initiation of Reaction: Add the DPPH solution to each well/cuvette and mix.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[10] A blank containing only the solvent and DPPH should also be measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow A Prepare DPPH Solution (in Methanol) C Mix DPPH solution with Test Compound Dilutions A->C B Prepare Serial Dilutions of Carvacrol & this compound B->C D Incubate in Dark (30 minutes) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity and Determine IC50 E->F

Signaling Pathways and Logical Relationships

The structure-activity relationship between carvacrol and this compound can be logically represented as follows, highlighting the key structural determinant for antimicrobial activity.

SAR_Logic Carvacrol Carvacrol Hydroxyl Free Phenolic -OH Group Carvacrol->Hydroxyl possesses Methylation Methylation Carvacrol->Methylation Antimicrobial_Activity High Antimicrobial Activity Hydroxyl->Antimicrobial_Activity is essential for CME This compound Methylation->CME yields Reduced_Activity Reduced/No Antimicrobial Activity CME->Reduced_Activity exhibits

Conclusion

The use of this compound in SAR studies unequivocally demonstrates the critical importance of the free hydroxyl group for the potent antimicrobial activity of carvacrol. For researchers in drug development, this highlights that modifications to this functional group are likely to be detrimental to the antimicrobial efficacy. These findings guide the rational design of new antimicrobial agents based on the carvacrol scaffold, emphasizing the preservation of the phenolic hydroxyl group or its replacement with a bioisostere that can perform a similar function. The provided protocols offer standardized methods for further investigation and comparison of carvacrol derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Antimicrobial Efficacy of Carvacrol Methyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low antimicrobial efficacy with Carvacrol Methyl Ether in their experiments.

Troubleshooting Guides

Issue: Higher than expected Minimum Inhibitory Concentration (MIC) values for Carvacrol Methyl Ether.

Possible Cause 1: Inherent Structural Limitation

Carvacrol methyl ether lacks the free hydroxyl group present in its parent compound, carvacrol. This hydroxyl group is widely considered crucial for the antimicrobial activity of phenolic compounds, as it facilitates disruption of the bacterial cell membrane.[1][2] Methylation of this group in carvacrol methyl ether significantly reduces its efficacy.

Suggested Solution:

  • Chemical Modification: If synthetically feasible, consider demethylation to convert carvacrol methyl ether back to carvacrol.

  • Use of Adjuncts: Investigate the synergistic effects of combining carvacrol methyl ether with other antimicrobial agents.

Possible Cause 2: Poor Aqueous Solubility

Like many essential oil components, carvacrol methyl ether is hydrophobic, which can limit its effective concentration in aqueous experimental media.[3]

Suggested Solution:

  • Formulation Enhancement: Explore the use of nanoformulations, such as nanoemulsions or nanocapsules, to improve the solubility and bioavailability of carvacrol methyl ether.[3][4][5]

  • Solvent Optimization: Ensure the solvent used to dissolve the compound (e.g., DMSO, ethanol) is appropriate and used at a concentration that is not inhibitory to the test microorganisms.

Issue: Lack of synergy or antagonistic effects in combination studies.

Possible Cause: Inappropriate Combination Ratios or Partner Drugs

The synergistic, additive, or antagonistic effect of a combination of antimicrobial agents is highly dependent on their respective concentrations and mechanisms of action.

Suggested Solution:

  • Checkerboard Assay: Perform a checkerboard assay to systematically evaluate a wide range of concentrations of carvacrol methyl ether and the partner antimicrobial to identify synergistic ratios.[6][7]

  • Mechanism-Based Pairing: Combine carvacrol methyl ether with antibiotics that have different mechanisms of action. For example, if carvacrol methyl ether weakly disrupts the cell membrane, pairing it with an antibiotic that inhibits protein synthesis or DNA replication could be effective.

Quantitative Data Summary

The following table summarizes the antimicrobial efficacy of carvacrol and its derivatives against various microorganisms. Note that data for carvacrol methyl ether often shows significantly higher MIC values (lower efficacy) compared to carvacrol.

CompoundMicroorganismMIC (μg/mL)Reference
CarvacrolStaphylococcus aureus150 - 4000[6]
CarvacrolEscherichia coli200[8]
CarvacrolPseudomonas aeruginosa5000[9]
CarvacrolCandida spp.128 - 512[9]
Carvacrol Methyl EtherVarious Bacteria and FungiInefficient[1][2]
ThymolKlebsiella pneumoniae~475[10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
  • Preparation of Stock Solution: Dissolve carvacrol methyl ether in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Checkerboard Assay for Synergy Testing
  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of two different antimicrobial agents. Serially dilute drug A horizontally and drug B vertically.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).

Frequently Asked Questions (FAQs)

Q1: Why is the antimicrobial activity of my carvacrol methyl ether so low compared to what is reported for carvacrol?

A1: The primary reason for the lower antimicrobial activity of carvacrol methyl ether is the absence of a free hydroxyl (-OH) group.[1][2] In carvacrol, this group is critical for disrupting the bacterial cell membrane, which is its main mechanism of action. The methylation of this hydroxyl group in carvacrol methyl ether significantly diminishes this capability.

Q2: Can I improve the efficacy of carvacrol methyl ether by simply increasing its concentration?

A2: While increasing the concentration might show some effect, the inherent low activity and poor water solubility may make it impractical to reach an effective concentration in your experimental setup.[3] Furthermore, at very high concentrations, you risk solvent toxicity and non-specific effects. It is often more effective to explore strategies like combination therapy or nanoformulation.[3][7]

Q3: What type of antimicrobial agents would be best to combine with carvacrol methyl ether?

A3: Consider combining carvacrol methyl ether with conventional antibiotics that have a different mechanism of action. For example, pairing it with a beta-lactam (cell wall synthesis inhibitor) or a quinolone (DNA replication inhibitor) could lead to synergistic effects. Performing a checkerboard assay is the best way to empirically determine effective combinations and concentrations.[6][7]

Q4: Are there any safety concerns with using carvacrol methyl ether?

A4: Carvacrol is generally recognized as safe (GRAS) for food use.[11] However, the toxicological profile of carvacrol methyl ether may differ. It is essential to consult the material safety data sheet (MSDS) and perform cytotoxicity assays on relevant cell lines to determine its safety profile for your specific application.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_synergy Synergy Testing A Prepare Stock Solution of Carvacrol Methyl Ether C Serial Dilution in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells B->D C->D E Incubate (24h, 37°C) D->E F Read MIC E->F G Checkerboard Assay (CME + Antibiotic) F->G If MIC is high H Calculate FIC Index G->H

Caption: Experimental workflow for assessing antimicrobial efficacy.

signaling_pathway cluster_carvacrol Carvacrol cluster_cme Carvacrol Methyl Ether C_OH Phenolic -OH Group C_Membrane Bacterial Cell Membrane C_OH->C_Membrane interacts with C_Disruption Membrane Disruption C_Membrane->C_Disruption C_Death Cell Death C_Disruption->C_Death CME_OCH3 Methylated -OH Group (-OCH3) CME_Membrane Bacterial Cell Membrane CME_OCH3->CME_Membrane reduced interaction CME_Weak Weak Interaction CME_Membrane->CME_Weak CME_Low Low Efficacy CME_Weak->CME_Low

Caption: Comparison of antimicrobial mechanisms.

troubleshooting_logic Start {Low Antimicrobial Efficacy of Carvacrol Methyl Ether} Q1 Is the compound in a suitable formulation for aqueous media? Start->Q1 Sol1 Consider Nanoformulation (e.g., nanoemulsion) Q1->Sol1 No Q2 Are you using it in combination with other antimicrobials? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Perform Checkerboard Assay to find synergistic combinations and ratios. Q2->Sol2 Yes Q2->Sol2 No Consider_Alternative Consider using Carvacrol or other analogues with a free hydroxyl group. Q2->Consider_Alternative A2_Yes Yes A2_No No End {Re-evaluate with optimized protocol} Sol2->End

Caption: Troubleshooting decision tree for low efficacy.

References

Technical Support Center: Optimizing Antibacterial Assays for Carvacryl Methyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carvacryl methyl ether in antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected antibacterial activity?

This compound is a derivative of carvacrol, a natural phenolic monoterpenoid found in essential oils of plants like oregano and thyme.[1] While carvacrol exhibits well-documented, potent antibacterial activity, its derivative, this compound, is generally considered to be inefficient as an antibacterial agent.[2]

Q2: Why is this compound significantly less effective than carvacrol as an antibacterial agent?

The antibacterial activity of carvacrol is largely attributed to the presence of a free phenolic hydroxyl (-OH) group. This group is crucial for interacting with and disrupting bacterial cell membranes, leading to increased permeability and ultimately cell death. In this compound, this hydroxyl group is methylated (converted to an -OCH3 group), which has been shown to negate its antimicrobial efficacy.[2][3]

Q3: What is the mechanism of action for carvacrol's antibacterial properties?

Carvacrol's primary mode of action is the disruption of the bacterial cytoplasmic membrane.[4][5] It integrates into the lipid bilayer, altering its structure and fluidity. This disruption leads to leakage of cellular components, dissipation of the proton motive force, and inhibition of ATP synthesis, ultimately resulting in bacterial cell death.

Q4: Should I use this compound in my antibacterial screening?

While direct antibacterial activity is not expected, this compound can be a valuable tool in structure-activity relationship (SAR) studies. By comparing its lack of activity to the potent activity of carvacrol, researchers can confirm the essential role of the phenolic hydroxyl group in the antibacterial mechanism of this class of compounds.

Q5: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] It is recommended to prepare a high-concentration stock solution in one of these solvents and then dilute it to the final desired concentration in the bacterial growth medium. To avoid precipitation, ensure the final concentration of the organic solvent in the assay is low (typically ≤1%) and does not affect bacterial growth.

Troubleshooting Guide

Issue 1: I am not observing any antibacterial activity with this compound.

  • Explanation: This is the expected result. As established in multiple studies, the methylation of the hydroxyl group in this compound renders it largely inactive against bacteria.[2][3]

  • Recommendation:

    • Use carvacrol as a positive control in your experiments to ensure your assay is functioning correctly. You should observe significant antibacterial activity with carvacrol.

    • If your research goal is to find active antibacterial compounds, it is advisable to focus on carvacrol or other analogs that retain the free hydroxyl group.

    • Utilize this compound as a negative or comparative control in structure-activity relationship studies.

Issue 2: My this compound solution is not mixing well with the aqueous bacterial growth medium.

  • Explanation: this compound, like carvacrol, is a hydrophobic and volatile compound, leading to poor solubility and dispersion in aqueous media. This can result in inconsistent and non-reproducible results.

  • Recommendation:

    • Use a solubilizing/dispersing agent: Incorporate a non-ionic surfactant such as Tween 80 (at a low concentration, e.g., 0.5% v/v) or a small amount of agar (e.g., 0.15% w/v) into your broth medium to create a stable emulsion or dispersion.[6]

    • Sonication: Briefly sonicate the stock solution after dilution into the growth medium to aid in dispersion.[1]

    • Vortexing: Ensure thorough vortexing immediately before adding the solution to your assay plate.

Issue 3: I am seeing inconsistent results between replicate experiments.

  • Explanation: In addition to solubility issues, the volatility of this compound can lead to evaporation from the assay plates during incubation, causing variations in the effective concentration.

  • Recommendation:

    • Seal the plates: Use adhesive plate seals or parafilm to minimize evaporation during incubation.

    • Consistent inoculum: Ensure your bacterial inoculum is standardized for each experiment, typically to a 0.5 McFarland standard, to ensure a consistent starting cell density.[7]

    • Homogenization: If using a dispersing agent, ensure it is consistently applied and mixed across all wells and plates.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol is adapted for testing hydrophobic and volatile compounds like this compound and carvacrol.

Materials:

  • This compound

  • Carvacrol (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Tween 80 (or other suitable surfactant)

  • Sterile 96-well microtiter plates

  • Adhesive plate seals

  • Spectrophotometer (for inoculum standardization)

  • Plate reader (optional, for OD measurements)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock solution of this compound and carvacrol in DMSO.

    • Filter-sterilize the stock solutions using a 0.22 µm syringe filter.

  • Inoculum Preparation:

    • From a fresh overnight culture, suspend several colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Plate Preparation:

    • Prepare MHB supplemented with 0.5% (v/v) Tween 80 to aid in the dispersion of the compounds.

    • Add 100 µL of the supplemented MHB to all wells of a 96-well plate.

    • In the first column of wells, add an additional 100 µL of the respective stock solution (this compound or carvacrol) to the 100 µL of broth, achieving a starting concentration of 5000 µg/mL (assuming a 1:1 dilution of a 10 mg/mL stock).

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last dilution column.

    • This will create a concentration gradient of your test compounds.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum (from step 2) to each well (except the negative control). This brings the final volume to 110 µL and the inoculum to the target of ~5 x 10⁴ CFU/mL.

  • Incubation:

    • Seal the plate with an adhesive seal to prevent evaporation.

    • Incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀).

Data Presentation

Table 1: Expected Antibacterial Activity of Carvacrol and this compound

CompoundKey Structural FeatureExpected Antibacterial ActivityTypical MIC Range for Carvacrol (µg/mL)
CarvacrolFree hydroxyl (-OH) groupHigh125-500 against various bacteria[8]
This compoundMethylated hydroxyl (-OCH₃) groupVery low to noneNot applicable (inactive)

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Results stock Prepare Stock Solutions (this compound & Carvacrol in DMSO) plate_prep Prepare 96-well Plate with Broth (+ Dispersing Agent) stock->plate_prep inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Bacteria inoculum->add_inoculum serial_dilution Perform 2-fold Serial Dilutions plate_prep->serial_dilution serial_dilution->add_inoculum incubation Seal Plate and Incubate (37°C, 18-24h) add_inoculum->incubation reading Read MIC (Lowest concentration with no visible growth) incubation->reading

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

signaling_pathway cluster_carvacrol Carvacrol cluster_cme This compound carvacrol Carvacrol (with free -OH group) membrane Bacterial Cell Membrane carvacrol->membrane interacts with disruption Membrane Disruption membrane->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death cme This compound (methylated -OH group) no_interaction No Significant Interaction cme->no_interaction intact_membrane Intact Cell Membrane no_interaction->intact_membrane survival Bacterial Survival intact_membrane->survival

References

Stability issues of Carvacryl methyl ether in experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Carvacryl methyl ether (CME) in experimental settings.

Troubleshooting Guide

This guide addresses specific stability issues that may be encountered during experiments with this compound.

Issue IDQuestionPossible CausesSuggested Actions
CME-S01 I observe a decrease in the concentration of my CME stock solution over time, even when stored at recommended temperatures. 1. Solvent Evaporation: If the container is not properly sealed. 2. Adsorption to Container: CME may adsorb to certain plastic surfaces. 3. Slow Degradation: Even at low temperatures, slow degradation can occur over extended periods.1. Ensure vials are tightly sealed with appropriate caps (e.g., PTFE-lined). Parafilm can be used for extra security. 2. Use glass or polypropylene vials for storing CME solutions. 3. For long-term storage, prepare aliquots to minimize freeze-thaw cycles. It is recommended to use stock solutions stored at -80°C within six months and at -20°C within one month.[1] Prepare fresh working solutions for in vivo experiments on the day of use.
CME-S02 My experimental results are inconsistent, and I suspect CME degradation in my aqueous assay buffer. 1. Hydrolysis: The ether linkage in CME may be susceptible to hydrolysis under acidic or basic conditions. 2. Oxidation: The aromatic ring and isopropyl group are potential sites for oxidation, which can be catalyzed by components in the buffer or exposure to air. 3. Photodegradation: Exposure to ambient or UV light can induce degradation.1. Maintain the pH of your aqueous buffer within a neutral range (pH 6-8) if possible. If acidic or basic conditions are required, minimize the exposure time of CME to these conditions. 2. Degas your buffer to remove dissolved oxygen. Consider adding a small amount of an antioxidant like BHT or ascorbic acid if compatible with your experimental system. 3. Protect your solutions from light by using amber vials or covering the containers with aluminum foil.
CME-S03 I notice a change in the color or appearance of my CME sample (e.g., from colorless to light yellow). 1. Oxidation: Oxidation of the aromatic ring can lead to the formation of colored byproducts. 2. Contamination: Introduction of impurities during handling.1. Store pure CME under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[] 2. Use clean, dedicated spatulas and glassware when handling CME.
CME-S04 After preparing a formulation of CME for in vivo studies, I observe precipitation or phase separation. 1. Poor Solubility: CME has low water solubility. 2. Incompatible Excipients: Interactions with other components in the formulation can reduce solubility.1. Sonication and gentle heating can aid in the dissolution of CME in formulation vehicles.[1] Common solvents for preparing stock solutions include DMSO and ethanol.[1] For in vivo formulations, co-solvents such as PEG300 and Tween 80 are often used.[1] 2. Conduct compatibility studies with all formulation excipients.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for pure this compound?

For long-term storage, pure CME should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[] For laboratory use, storage at 2-8°C is recommended for the neat compound.

2. How stable is this compound in common organic solvents?

CME is generally stable in common organic solvents like DMSO and ethanol when stored properly. Stock solutions in these solvents are typically stable for up to 6 months at -80°C and for 1 month at -20°C.[1] It is crucial to use anhydrous solvents to prevent hydrolysis.

3. Is this compound susceptible to degradation by light?

Yes, as an aromatic compound, CME is potentially susceptible to photodegradation. It is recommended to protect solutions containing CME from light by using amber vials or by wrapping containers with aluminum foil.

4. What are the likely degradation pathways for this compound?

While specific degradation pathways for CME are not extensively documented in the literature, based on its chemical structure (a phenol ether), the following are potential degradation routes:

  • Hydrolysis: Cleavage of the ether bond to yield carvacrol and methanol, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Oxidation of the aromatic ring or the isopropyl group. The degradation of the structurally related compound p-cymene is initiated by the oxidation of the alkyl groups.

  • Photodegradation: Light-induced reactions that may involve the aromatic ring.

5. How can I monitor the stability of this compound in my experiments?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be able to separate the intact CME from its potential degradation products.

Data on this compound Stability

Currently, there is limited publicly available quantitative data on the stability of this compound under various experimental conditions. The following tables are provided as templates for researchers to systematically collect stability data.

Table 1: Stability of this compound in Solution under Different pH and Temperature Conditions

Solvent SystempHTemperature (°C)Storage DurationInitial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationObservations
10% Acetonitrile/Water32524 hoursData to be collectedData to be collectedData to be collectedData to be collected
10% Acetonitrile/Water72524 hoursData to be collectedData to be collectedData to be collectedData to be collected
10% Acetonitrile/Water92524 hoursData to be collectedData to be collectedData to be collectedData to be collected
10% Acetonitrile/Water74024 hoursData to be collectedData to be collectedData to be collectedData to be collected

Table 2: Photostability of this compound in Solution

SolventLight SourceLight IntensityExposure DurationInitial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationObservations
MethanolUV (254 nm)Specify24 hoursData to be collectedData to be collectedData to be collectedData to be collected
MethanolVisible LightSpecify24 hoursData to be collectedData to be collectedData to be collectedData to be collected

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on CME to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of CME in methanol or acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of CME in an oven at 70°C for 48 hours. Also, heat an aliquot of the stock solution at 70°C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution in a transparent vial to direct sunlight or a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • Analyze all stressed samples and a control sample (stock solution stored at 2-8°C, protected from light) by a stability-indicating HPLC method (see Protocol 2).

  • Characterize any significant degradation products using techniques like LC-MS/MS and NMR.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of CME and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with a composition of 50:50 (v/v) acetonitrile:water.

    • Increase the acetonitrile concentration to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm (based on the UV absorbance of the aromatic ring).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the peaks of the degradation products are well-resolved from the peak of the intact CME.

Visualizations

Stability_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation of Experimental Conditions cluster_2 Corrective Actions cluster_3 Verification Start Inconsistent Experimental Results or Observed Degradation Check_Storage Review Storage Conditions (Temp, Light, Container) Start->Check_Storage Check_Solution Examine Solution Preparation (Solvent, pH, Air Exposure) Start->Check_Solution Check_Formulation Assess Formulation (Excipients, Solubility) Start->Check_Formulation Optimize_Storage Optimize Storage (Aliquoting, Inert Gas) Check_Storage->Optimize_Storage Modify_Protocol Modify Protocol (Buffer, Protect from Light) Check_Solution->Modify_Protocol Reformulate Adjust Formulation (Co-solvents, Sonication) Check_Formulation->Reformulate Analyze_Sample Analyze Sample with Stability-Indicating Method (HPLC) Optimize_Storage->Analyze_Sample Modify_Protocol->Analyze_Sample Reformulate->Analyze_Sample Analyze_Sample->Start Degradation Persists End Stable CME Consistent Results Analyze_Sample->End Degradation Resolved

Caption: Troubleshooting workflow for addressing stability issues of this compound.

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Prep Prepare CME Stock Solution (1 mg/mL in MeCN or MeOH) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal (70°C, Solid & Solution) Prep->Thermal Photo Photolytic (UV/Vis Light) Prep->Photo Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products & Pathways Analysis->Outcome

Caption: Experimental workflow for the forced degradation study of this compound.

References

Technical Support Center: Enhancing the Antioxidant Potency of Carvacryl Methyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research on enhancing the antioxidant potency of carvacryl methyl ether.

I. Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Question 1: Why am I observing low or inconsistent antioxidant activity for my this compound sample in DPPH or ABTS assays?

Possible Causes and Solutions:

  • Poor Solubility: this compound is a hydrophobic compound and may not be fully soluble in the aqueous or methanolic/ethanolic systems typically used for these assays. This can lead to an underestimation of its antioxidant capacity.

    • Solution: Prepare stock solutions of this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before diluting it in the assay medium. Ensure the final concentration of the organic solvent is low enough not to interfere with the assay.

  • Inappropriate Solvent: The choice of solvent can influence the antioxidant activity measurement.

    • Solution: Test different solvent systems. For hydrophobic compounds, aqueous-organic solvent mixtures (e.g., ethanol-water) may be more effective.

  • Reaction Kinetics: The reaction between this compound and the radical (DPPH or ABTS) may be slow. A short incubation time will not capture the full antioxidant potential.

    • Solution: Perform a time-course experiment to determine the optimal incubation time where the reaction reaches a plateau.

  • Compound Instability: this compound might degrade under certain experimental conditions (e.g., exposure to light or high temperatures).

    • Solution: Prepare fresh solutions for each experiment and protect them from light by using amber vials or covering the reaction plates with aluminum foil. Conduct incubations at a controlled room temperature.

Question 2: My FRAP assay results for this compound are not reproducible. What could be the issue?

Possible Causes and Solutions:

  • Precipitation: The acidic pH of the FRAP reagent (typically pH 3.6) can cause hydrophobic compounds like this compound to precipitate out of the solution.

    • Solution: Similar to the DPPH/ABTS assays, use a co-solvent system. You may also need to vortex the samples immediately before reading the absorbance to ensure a homogenous suspension.

  • Inconsistent Incubation Time: The reduction of the ferric-TPTZ complex is time-dependent.

    • Solution: Strictly adhere to the same incubation time for all samples and standards as specified in your protocol.

  • Interference from Chelating Activity: If your sample is not pure, other compounds with metal-chelating properties could interfere with the assay.

    • Solution: While this compound itself is not a strong chelator, ensure the purity of your sample. If working with extracts, consider purification steps.

Question 3: I am seeing a pro-oxidant effect at high concentrations of this compound. Is this expected?

Answer: Yes, this is a phenomenon that can be observed with some phenolic compounds. At high concentrations, antioxidants can sometimes exhibit pro-oxidant activity, especially in the presence of transition metal ions. It is crucial to test a wide range of concentrations to determine the optimal dose-response curve for antioxidant activity.

Question 4: How can I enhance the antioxidant potency of this compound?

Answer: There are two primary strategies to enhance the antioxidant potency of this compound:

  • Chemical Modification: Synthesizing derivatives of carvacrol (the parent compound of this compound) has been shown to improve antioxidant activity. This can involve introducing other functional groups to the aromatic ring. For example, the synthesis of carvacrol derivatives containing thiadiazole and oxadiazole moieties has resulted in compounds with remarkable antioxidant activity[1]. Another study showed that creating benzenesulfonate derivatives of carvacrol can also yield compounds with good to moderate antioxidant activity[2].

  • Formulation Strategies: For hydrophobic compounds, enhancing their solubility and bioavailability can lead to improved antioxidant efficacy in biological systems.

    • Encapsulation: Techniques like nanoencapsulation can protect the compound from degradation and improve its delivery to the site of action.

    • Nanoemulsions: Formulating this compound into a nanoemulsion can increase its solubility and stability.

    • Lipid-Based Delivery Systems: Incorporating the compound into liposomes or solid lipid nanoparticles can enhance its interaction with cell membranes and improve its biological activity.

    • Phenolipids: Creating amphiphilic molecules by attaching a lipophilic moiety to the phenolic compound can improve its interaction with lipid membranes.

II. Quantitative Data Presentation

While specific quantitative antioxidant data for pure this compound is limited in the currently available literature, the following table provides data for its parent compound, carvacrol, and some of its derivatives to serve as a benchmark and illustrate the potential for enhancement.

Compound/DerivativeAssayIC50 / ActivityReference
CarvacrolDPPH (% inhibition at 1 mg/mL)~5-10%--INVALID-LINK--
4-(hydroxymethyl)-5-isopropyl-2-methylphenol (Carvacrol derivative)DPPH (IC50)156 µg/mL--INVALID-LINK--
4,4'-methylenebis(5-isopropyl-2-methyl)phenol (Carvacrol derivative)DPPH (IC50)4 µg/mL--INVALID-LINK--
Carvacrol benzenesulfonate derivative (6g)DPPH (% inhibition)57.13%--INVALID-LINK--[2]
Carvacrol benzenesulfonate derivative (6h)DPPH (% inhibition)57.71%--INVALID-LINK--[2]
Ascorbic Acid (Standard)DPPH (% inhibition)85.86%--INVALID-LINK--[2]
CarvacrolMetal Chelating Activity (IC50)50.29 µL/mL--INVALID-LINK--
CarvacrolNitric Oxide Scavenging Activity (IC50)127.61 µL/mL--INVALID-LINK--

III. Experimental Protocols

Here are detailed methodologies for key antioxidant assays, adapted for hydrophobic compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • This compound (and its enhanced derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle and prepare it fresh.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in DMSO or ethanol (e.g., 10 mg/mL).

    • Prepare a series of dilutions of the stock solution in methanol or ethanol to obtain different final concentrations to be tested.

    • Prepare a similar dilution series for the positive control.

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol/ethanol instead of the sample. For the control, add 100 µL of the sample solvent and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes (the optimal time should be determined experimentally).

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • This compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • Add 20 µL of the sample or standard solution at different concentrations to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes in the dark.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample with that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound

  • Positive control (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions: Prepare as described for the DPPH assay. For the standard curve, prepare a series of dilutions of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4-30 minutes (the optimal time may vary).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O. The results are expressed as µM of Fe(II) equivalents or Trolox equivalents.

IV. Mandatory Visualizations

Signaling Pathways

The antioxidant activity of phenolic compounds like carvacrol, the parent of this compound, is often linked to the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. Two key pathways are the Nrf2-ARE and MAPK pathways.

Antioxidant_Signaling_Pathways cluster_nrf2 Nrf2-ARE Pathway cluster_mapk MAPK Pathway Modulation Carvacrol Carvacrol / Derivatives ROS Oxidative Stress (ROS) Carvacrol->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->AntioxidantEnzymes Induces Transcription Carvacrol2 Carvacrol / Derivatives MAPK MAPK (p38, ERK, JNK) Carvacrol2->MAPK Modulates Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates ProInflammatory Pro-inflammatory Cytokines AP1->ProInflammatory Reduces Expression

Caption: Antioxidant signaling pathways modulated by carvacrol and its derivatives.

Experimental Workflow

The following workflow outlines the general steps for enhancing and evaluating the antioxidant potency of this compound.

Experimental_Workflow cluster_enhancement Potency Enhancement Strategies cluster_evaluation Antioxidant Activity Evaluation cluster_analysis Data Analysis and Comparison Start This compound ChemMod Chemical Modification (e.g., Derivatization) Start->ChemMod Formulation Formulation Strategy (e.g., Encapsulation) Start->Formulation DPPH DPPH Assay ChemMod->DPPH ABTS ABTS Assay ChemMod->ABTS FRAP FRAP Assay ChemMod->FRAP Cellular Cell-based Assays Formulation->Cellular IC50 IC50 / TEAC Calculation DPPH->IC50 ABTS->IC50 FRAP->IC50 Cellular->IC50 Comparison Compare with Parent Compound and Standards IC50->Comparison Conclusion Conclusion on Potency Enhancement Comparison->Conclusion

Caption: Workflow for enhancing and evaluating the antioxidant potency of this compound.

Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting common issues in antioxidant assays with this compound.

Troubleshooting_Logic Start Inconsistent/Low Antioxidant Activity? Solubility Is the compound fully dissolved? Start->Solubility Incubation Is the incubation time optimal? Solubility->Incubation Yes Sol_Action Optimize solvent system (e.g., use co-solvents) Solubility->Sol_Action No Concentration Is the concentration in the linear range? Incubation->Concentration Yes Inc_Action Perform a time-course experiment Incubation->Inc_Action No Purity Is the sample pure? Concentration->Purity Yes Conc_Action Test a wider range of concentrations Concentration->Conc_Action No Pur_Action Purify the sample (if necessary) Purity->Pur_Action No End Re-run Assay Purity->End Yes Sol_Action->End Inc_Action->End Conc_Action->End Pur_Action->End

Caption: A logical guide for troubleshooting antioxidant assays with this compound.

References

Troubleshooting inconsistent results in Carvacryl methyl ether experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carvacryl methyl ether experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Troubleshooting Guides

Inconsistent results in this compound experiments can arise from various factors, from reagent preparation to procedural execution. This section provides a systematic approach to troubleshooting common problems.

Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) or Smaller Zones of Inhibition

Description: The observed antibacterial effect of this compound is weaker than anticipated, leading to higher MIC values or smaller zones of inhibition in disk diffusion assays.

Possible Causes and Solutions:

Potential CauseRecommended Action
Compound Degradation This compound should be stored in a cool, dry, and dark place.[1] Ensure the compound has been stored correctly at -20°C for long-term storage or at 2-8°C for short-term use, as recommended for analytical standards.[2] Prepare fresh stock solutions for each experiment.
Reduced Bioactivity Compared to Carvacrol The antimicrobial activity of carvacrol is largely attributed to its free phenolic hydroxyl group.[3][4] Methylation of this group to form this compound can lead to reduced bioactivity.[1] Ensure that experimental expectations are aligned with the properties of the ether derivative, not the parent compound.
Inaccurate Inoculum Density The density of the bacterial inoculum is critical for reproducible results in antimicrobial susceptibility testing.[2][5][6][7] Standardize the inoculum to a 0.5 McFarland turbidity standard.
Suboptimal pH of Media The pH of the growth medium can influence the activity of antimicrobial compounds. Check that the pH of your Mueller-Hinton Agar (MHA) is between 7.2 and 7.4.
Issue 2: Inconsistent Results Between Experimental Repeats

Description: Significant variability is observed in MIC values or zone diameters for this compound across different experimental runs.

Possible Causes and Solutions:

Potential CauseRecommended Action
Precipitation of Compound This compound is soluble in organic solvents like DMSO and ethanol but has low solubility in aqueous solutions.[8] If the compound precipitates upon addition to the aqueous culture medium, it will not be available to interact with the bacteria. Observe for any cloudiness or precipitate after adding the compound to the media. Sonication can be used to aid dissolution.[8] Consider using a co-solvent system if compatible with your experimental setup.
Inconsistent Incubation Conditions Variations in incubation time and temperature can affect bacterial growth and, consequently, the apparent activity of the compound. Ensure that incubation conditions are consistent across all experiments (e.g., 35°C ± 2°C for 16-20 hours for standard susceptibility testing).
Variability in Media Preparation Differences in the preparation of Mueller-Hinton Agar or broth, such as agar depth, can impact the diffusion of the compound and lead to inconsistent results.[5] Use commercially prepared media where possible, or strictly standardize your preparation protocol.
Pipetting Errors Inaccurate serial dilutions of this compound will lead to inconsistent final concentrations in your assays. Calibrate your pipettes regularly and use proper pipetting techniques.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears cloudy. Can I still use it?

A1: A cloudy stock solution indicates that the compound may not be fully dissolved or has precipitated out of solution. This can lead to inaccurate dosing and inconsistent results. Sonication may help to redissolve the compound.[8] However, if the solution remains cloudy, it is best to prepare a fresh stock solution. For in vivo experiments, it's recommended to prepare the working solution fresh on the same day of use.[3]

Q2: I am not observing any antibacterial activity with this compound. Is this expected?

A2: While this compound is reported to have antibacterial activity, its potency is generally lower than its parent compound, carvacrol, due to the methylation of the bioactive hydroxyl group.[1] The lack of observable activity could be due to the specific bacterial strain being resistant, the concentration range tested being too low, or issues with the experimental setup as outlined in the troubleshooting guides. It is recommended to include a positive control with known efficacy, such as carvacrol, to validate the assay.

Q3: Can I use a different solvent than DMSO or ethanol to dissolve this compound?

A3: While DMSO and ethanol are common solvents for this compound[8], other organic solvents may be suitable. However, it is crucial to ensure that the chosen solvent is compatible with your experimental system and does not have any antimicrobial activity at the concentration used. Always run a solvent control to check for any effects on bacterial growth.

Q4: How can I confirm the purity and identity of my this compound sample?

A4: The purity and identity of your compound can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The expected molecular weight is 164.24 g/mol .[9] Comparing your analytical results with a certified analytical standard is the best way to ensure the quality of your sample.

Data Presentation

Table 1: Hypothetical Inconsistent MIC Results for E. coli ATCC 25922

Experiment RunMIC (µg/mL)Observations
1256No visible precipitate in media.
2>1024Precipitate observed in wells with higher concentrations.
3512Slight haze observed in stock solution.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C11H16O[8]
Molecular Weight 164.24 g/mol [8][9]
Appearance Colorless to pale yellow liquid[10]
Density 0.936 g/mL at 20°C[]
Boiling Point 217.7 ± 19.0 °C at 760 mmHg[]
Solubility Soluble in DMSO and ethanol[8]
Storage (Pure Form) -20°C for up to 3 years[8]
Storage (In Solvent) -80°C for up to 1 year[8]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Serial Dilutions: Add 100 µL of the this compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Add 50 µL of sterile CAMHB to well 12 (sterility control). Well 11 serves as the growth control.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This protocol provides a general workflow for assessing the purity of a this compound sample.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate).

  • GC-MS System: Use a GC-MS system with a suitable capillary column (e.g., a non-polar column like a 5% phenyl-methylpolysiloxane).

  • Injection: Inject 1 µL of the sample into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/minute to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum.[9] Calculate the purity by determining the peak area of this compound as a percentage of the total peak area.

Visualizations

Troubleshooting_Workflow Inconsistent_Results Inconsistent Experimental Results Check_Compound Check Compound Integrity & Purity Inconsistent_Results->Check_Compound Check_Protocol Review Experimental Protocol Inconsistent_Results->Check_Protocol Check_Reagents Verify Reagent & Media Quality Inconsistent_Results->Check_Reagents Purity_Analysis Purity Analysis (GC/HPLC) Check_Compound->Purity_Analysis Purity Concerns Storage_Conditions Correct Storage? (-20°C) Check_Compound->Storage_Conditions Degradation Suspected Inoculum_Prep Standardized Inoculum? (0.5 McFarland) Check_Protocol->Inoculum_Prep Incubation Consistent Incubation? (Time & Temp) Check_Protocol->Incubation Pipetting Pipetting Accuracy? Check_Protocol->Pipetting Media_pH Media pH Correct? (7.2-7.4) Check_Reagents->Media_pH Solubility_Issues Compound Precipitation? Check_Reagents->Solubility_Issues Fresh_Stock Prepare Fresh Stock Solution Storage_Conditions->Fresh_Stock Improper Storage

Caption: A troubleshooting workflow for addressing inconsistent results.

Antibacterial_Mechanism cluster_membrane Bacterial Cell Membrane CME This compound Disruption Membrane Disruption CME->Disruption Intercalates into lipid bilayer Permeability Increased Permeability Disruption->Permeability Leakage Ion & ATP Leakage Permeability->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Loss of gradients

Caption: Postulated antibacterial mechanism of action for this compound.

References

Why does Carvacryl methyl ether have lower activity than carvacrol?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during experiments with carvacrol and its derivative, carvacryl methyl ether.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit lower biological activity than carvacrol?

The primary reason for the reduced activity of this compound compared to carvacrol lies in their structural differences. Carvacrol possesses a free hydroxyl (-OH) group on its phenolic ring, which is essential for its biological functions. In this compound, this hydroxyl group is replaced by a methoxy (-OCH3) group. This modification, known as methylation, significantly impacts the molecule's ability to participate in key chemical reactions that underpin its antimicrobial, antioxidant, and anti-inflammatory effects.

For instance, the antimicrobial action of carvacrol is largely attributed to its ability to disrupt bacterial cell membranes, a process facilitated by the hydroxyl group.[1] The hydroxyl group is also a key proton donor, which is crucial for its activity. The absence of this free hydroxyl group in this compound renders it significantly less effective as an antimicrobial agent.[1]

Similarly, the antioxidant capacity of carvacrol relies on the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals. The methylation of this group in this compound diminishes this hydrogen-donating capability, thereby reducing its antioxidant potential.

Troubleshooting Guides

Issue: Inconsistent Antimicrobial Susceptibility Test Results for Carvacrol.

  • Potential Cause 1: Solubility Issues. Carvacrol is lipophilic and has low solubility in aqueous media like broth, which can lead to inaccurate minimum inhibitory concentration (MIC) values.

    • Troubleshooting Tip: Prepare a stock solution of carvacrol in a small amount of a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol before diluting it in the broth. Ensure the final solvent concentration is low enough not to inhibit microbial growth on its own.

  • Potential Cause 2: Volatility. Carvacrol is a volatile compound, and its evaporation during incubation can lead to an underestimation of its antimicrobial activity.

    • Troubleshooting Tip: Use sealed microplates or plates wrapped with paraffin film to minimize evaporation during incubation.

Issue: Low Antioxidant Activity Detected in DPPH or ABTS Assays for Carvacrol.

  • Potential Cause 1: Inappropriate Solvent. The choice of solvent can influence the reaction kinetics and the stability of the radicals used in the assays.

    • Troubleshooting Tip: Methanol or ethanol are commonly used solvents for these assays. Ensure that the solvent used to dissolve carvacrol is compatible with the assay system.

  • Potential Cause 2: Reaction Time. The scavenging of free radicals by carvacrol is not instantaneous and requires a specific reaction time to reach completion.

    • Troubleshooting Tip: Ensure that the incubation time of the reaction mixture is optimized and consistent across all experiments. A typical incubation period is 30 minutes in the dark.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of carvacrol. Direct comparative quantitative data for this compound is limited in the scientific literature, with studies consistently reporting its significantly lower or negligible activity.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound / MicroorganismEscherichia coliStaphylococcus aureusCandida albicans
Carvacrol 125 - 400 µg/mL125 - 400 µg/mL250 - 2000 µg/mL
This compound Not Efficient[1]Not Efficient[1]Not Efficient[1]

Table 2: Comparative Antioxidant Activity (IC50)

Compound / AssayDPPH Radical ScavengingABTS Radical Scavenging
Carvacrol 43.82 - 249.09 µg/mL23.29 - 107.88 µg/mL
This compound Data not availableData not available

Table 3: Comparative Anti-inflammatory Activity (IC50)

Compound / AssayCOX-1 InhibitionCOX-2 Inhibition
Carvacrol 0.7 µM[2][3]0.8 µM[2][3]
This compound Data not availableData not available

Experimental Protocols

1. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum (adjusted to 0.5 McFarland standard), carvacrol, and a suitable solvent (e.g., DMSO).

  • Procedure:

    • Prepare a stock solution of carvacrol in DMSO.

    • Perform serial two-fold dilutions of the carvacrol stock solution in MHB in the wells of a 96-well plate.

    • Add the bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no carvacrol) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of carvacrol that completely inhibits visible bacterial growth.

2. DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, carvacrol, methanol.

  • Procedure:

    • Prepare different concentrations of carvacrol in methanol.

    • Add the carvacrol solutions to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.

Visualizations

ChemicalStructures cluster_carvacrol Carvacrol cluster_ether This compound carvacrol_img ether_img carvacrol_img->ether_img Methylation (Loss of free -OH group) carvacrol_label Key Feature: Free Hydroxyl (-OH) Group ether_label Key Feature: Methoxy (-OCH3) Group

Caption: Structural difference between carvacrol and this compound.

Antimicrobial_Mechanism Carvacrol Carvacrol (with free -OH group) Membrane Bacterial Cell Membrane Carvacrol->Membrane Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Leakage Leakage of Cellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed antimicrobial mechanism of action for carvacrol.

Antioxidant_Mechanism Carvacrol Carvacrol (-OH) FreeRadical Free Radical (R•) Carvacrol->FreeRadical Donates H• CarvacrolRadical Carvacrol Radical Carvacrol->CarvacrolRadical Becomes NeutralizedRadical Neutralized Molecule (RH) FreeRadical->NeutralizedRadical Becomes

References

Addressing the hydrophobicity of Carvacryl methyl ether in assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carvacryl Methyl Ether (CME). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing CME in their experiments by addressing challenges related to its hydrophobicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CME) and what are its primary research applications?

A1: this compound (CAS No. 6379-73-3) is an organic compound derived from carvacrol, a natural phenol found in the essential oils of oregano and thyme.[1][2] It is a colorless to pale yellow liquid with a characteristic herbal scent.[2][3] CME is investigated for various biological activities, notably its antibacterial and antioxidant properties, making it a compound of interest in microbiology, food preservation, and potential therapeutic applications.[2][][5]

Q2: Why does this compound perform poorly in aqueous solutions?

A2: this compound is a hydrophobic (lipophilic) molecule. Its chemical structure, characterized by a benzene ring and alkyl groups, results in very low solubility in water (estimated at 21.57 mg/L at 25°C).[6] This inherent hydrophobicity poses a significant challenge in aqueous-based biological assays, as the compound tends to precipitate out of solution, leading to inaccurate concentrations and unreliable results.[7]

Q3: What is the recommended solvent for preparing a stock solution of CME?

A3: Due to its poor water solubility, a high-concentration stock solution of this compound should be prepared using a water-miscible organic solvent. The most commonly used and recommended solvents are Dimethyl Sulfoxide (DMSO) and Ethanol.[8][9] CME is highly soluble in both, at concentrations up to 100 mg/mL.[8] For cell-based assays, DMSO is often preferred for its ability to dissolve a wide range of hydrophobic compounds.[7][10]

Q4: My CME precipitates when I dilute the stock solution into my aqueous assay buffer. What should I do?

A4: Precipitation upon dilution is a common issue when working with hydrophobic compounds. This indicates that the final concentration of CME in your aqueous buffer exceeds its solubility limit, even with the small amount of co-solvent present. Please refer to the Troubleshooting Guide below for detailed strategies to prevent precipitation, such as optimizing solvent concentration, using surfactants, and ensuring proper mixing techniques.

Q5: Can the solvent used for the stock solution affect my experimental results?

A5: Yes, absolutely. Organic solvents like DMSO can have independent biological effects, especially in cell-based assays. It is critical to keep the final concentration of the solvent in the assay medium as low as possible (typically below 1%, and ideally below 0.5%) and consistent across all experimental and control groups.[10] Always include a "vehicle control" (assay medium with the same final concentration of the solvent, but without CME) to differentiate the effects of the compound from the effects of the solvent.

Quantitative Data Summary

The physical and solubility properties of this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₆O[][8]
Molecular Weight164.24 g/mol [][8]
AppearanceColorless to Pale Yellow Liquid[3][]
Density0.936 g/mL (at 20°C)[5][8]

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityReference
Water21.57 mg/L (at 25°C, estimated)[6]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (608.87 mM)[8][9]
Ethanol100 mg/mL (608.87 mM)[8]

Troubleshooting Guide: Addressing Hydrophobicity in Assays

Problem: Compound Precipitation in Aqueous Media

This is the most frequent issue encountered with CME. The following workflow and methods can help mitigate this problem.

G cluster_workflow Workflow for Preparing CME Working Solutions start Weigh CME Powder/Measure Liquid stock Dissolve in 100% DMSO to create high-concentration stock (e.g., 100 mM) start->stock Step 1 intermediate Perform intermediate dilution in 100% DMSO if needed stock->intermediate Step 2 (Optional) final Add small volume of stock to final aqueous assay buffer (e.g., 2 µL into 198 µL) stock->final intermediate->final Step 3 mix Vortex/Mix Immediately and Thoroughly final->mix Step 4 end Use in Assay mix->end Step 5

Caption: A standard workflow for preparing working solutions of this compound.

If precipitation still occurs after following the standard workflow, consider the following troubleshooting steps.

G cluster_troubleshooting Troubleshooting Logic for CME Precipitation start Precipitation Observed? sol_conc Is final solvent concentration > 1%? start->sol_conc Yes reduce_sol Action: Lower final solvent conc. by adjusting stock conc. or dilution factor. sol_conc->reduce_sol Yes add_surf Action: Add surfactant (e.g., 0.01% Tween-20) to assay buffer. sol_conc->add_surf No success Problem Solved reduce_sol->success lower_cme Action: Lower the final testing concentration of CME. add_surf->lower_cme Still Precipitates add_surf->success Solves Issue lower_cme->success

Caption: A decision tree for troubleshooting CME precipitation issues.

Conceptual Solution: Surfactant-Aided Solubilization

For particularly challenging assays, the use of a non-ionic surfactant can create micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

G cluster_micelle Conceptual Diagram of Micellar Solubilization cluster_surfactant CME CME s1 s2 s3 s4 s5 s6 s7 s8 s1->s2 label_hydrophobic Hydrophobic tails (interact with CME) s1->label_hydrophobic s2->s3 s3->s4 s4->s5 s5->s6 label_hydrophilic Hydrophilic heads (interact with water) s5->label_hydrophilic s6->s7 s7->s8 s8->s1

Caption: Surfactant molecules form a micelle, encapsulating hydrophobic CME.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Materials: this compound (liquid), 100% Dimethyl Sulfoxide (DMSO, anhydrous or low-water content recommended), appropriate personal protective equipment (PPE), calibrated micropipettes, and sterile microcentrifuge tubes.

  • Calculation:

    • The density of CME is ~0.936 g/mL (or 936 mg/mL).[8]

    • The molecular weight is 164.24 g/mol .

    • To calculate the volume of CME needed for 1 mL of a 100 mM (0.1 M) stock:

      • Grams needed = 0.1 mol/L * 0.001 L * 164.24 g/mol = 0.01642 g (or 16.42 mg).

      • Volume needed = 16.42 mg / 936 mg/mL = 0.01754 mL (or 17.54 µL).

  • Procedure:

    • In a sterile microcentrifuge tube, add 982.5 µL of 100% DMSO.

    • Carefully add 17.5 µL of this compound to the DMSO.

    • Cap the tube tightly and vortex for at least 60 seconds to ensure complete dissolution. Sonication for 5-10 minutes can also be beneficial.[8]

    • Visually inspect the solution to ensure it is clear and free of any undissolved droplets.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

Protocol 2: Preparation of Working Solutions for an In Vitro Assay

This protocol describes preparing a final concentration of 100 µM CME in a cell culture well with a final DMSO concentration of 0.1%.

  • Materials: 100 mM CME stock solution in DMSO, sterile aqueous assay buffer (e.g., cell culture medium), sterile tubes, and calibrated micropipettes.

  • Procedure (Serial Dilution):

    • Step A - Intermediate Dilution: Prepare a 10 mM intermediate stock by diluting the 100 mM stock 1:10 in 100% DMSO (e.g., 10 µL of 100 mM stock + 90 µL of 100% DMSO).

    • Step B - High-Concentration Working Stock: Prepare a 100X working stock (10 mM) in your aqueous assay buffer. This is a critical step where precipitation can occur. A common method is to dilute the 100 mM stock 1:10 directly into the buffer.

    • Step C - Final Dilution: Add the 100X working stock to your final assay volume. For example, to achieve a 100 µM final concentration in a 200 µL assay volume, add 2 µL of the 10 mM intermediate stock.

  • Best Practices to Avoid Precipitation:

    • When adding the DMSO stock to the aqueous buffer, pipette the stock directly into the liquid while the tube is on a vortexer at a medium speed. This rapid mixing helps disperse the compound before it has a chance to aggregate and precipitate.

    • Always prepare working solutions fresh for each experiment from the frozen stock.

    • If precipitation persists, consider preparing the final dilutions in an assay buffer that contains a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) or serum (if compatible with the assay).

References

Carvacryl methyl ether degradation products and their interference.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for carvacryl methyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges related to the degradation of this compound and the interference of its degradation products in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 2-methoxy-p-cymene, is an aromatic ether. It is structurally related to carvacrol and thymol. It is used in the fragrance and flavor industries and is also investigated for its potential biological activities.

Q2: What are the likely degradation products of this compound?

The most probable degradation products are:

  • Carvacrol: Cleavage of the methyl ether bond of this compound directly yields carvacrol.

  • Thymol: As a stable isomer of carvacrol, thymol may also be formed, potentially through rearrangement during degradation.

  • p-Cymene: This is a common precursor in the synthesis of carvacrol and thymol and could be a degradation byproduct or an impurity.

Q3: How can I minimize the degradation of this compound in the lab?

To ensure the stability of this compound and prevent the formation of interfering degradation products, proper storage and handling are crucial.[1][2]

  • Storage: Store in a cool, dark, and dry place. Protect from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended.

  • Handling: Minimize exposure to air and light during experiments. Use freshly prepared solutions whenever possible. Avoid strong oxidizing agents and extreme pH conditions.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT).

Possible Cause: Interference from phenolic degradation products like carvacrol and thymol. Phenolic compounds are known to interfere with tetrazolium-based assays. They can act as reducing agents, leading to the non-enzymatic reduction of the tetrazolium dye (e.g., MTT to formazan), resulting in a false-positive signal for cell viability.

Troubleshooting Steps:

  • Purity Check: Analyze your this compound stock for the presence of carvacrol and thymol using HPLC or GC-MS.

  • Control Experiments:

    • Run a cell-free control with your this compound solution and the assay reagents to check for direct reduction of the dye.

    • Include positive controls with known concentrations of carvacrol and thymol to understand their dose-dependent interference.

  • Alternative Assays: Consider using a non-tetrazolium-based viability assay, such as the CyQUANT® Direct Cell Proliferation Assay (based on DNA content) or a lactate dehydrogenase (LDH) assay (measures cytotoxicity).

Issue 2: High background or false positives in enzyme-linked immunosorbent assays (ELISAs).

Possible Cause: Non-specific binding of phenolic degradation products to antibodies or the plate surface. The hydroxyl group of carvacrol and thymol can participate in hydrogen bonding, leading to non-specific interactions with proteins.

Troubleshooting Steps:

  • Increase Blocking and Washing:

    • Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk).

    • Extend the blocking incubation time.

    • Increase the number and stringency of wash steps. Consider adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffer.

  • Sample Dilution: Dilute your sample to reduce the concentration of interfering substances.

  • Use of Additives: In some cases, adding a small amount of a non-ionic polymer like polyethylene glycol (PEG) to the sample diluent can help reduce non-specific binding.

  • Confirm with an Alternative Method: If possible, validate your ELISA results with a different analytical technique, such as Western blotting or mass spectrometry.

Issue 3: Altered fluorescence readings in fluorescence-based assays.

Possible Cause: Intrinsic fluorescence or quenching effects of phenolic degradation products. Aromatic compounds like carvacrol and thymol can exhibit autofluorescence or quench the fluorescence of your probe, leading to inaccurate measurements.

Troubleshooting Steps:

  • Spectral Scan: Perform a fluorescence scan of your this compound solution (and potential degradation products) at the excitation and emission wavelengths of your assay to check for intrinsic fluorescence.

  • Quenching Control: Spike a known concentration of your fluorescent probe with your this compound solution to determine if quenching occurs.

  • Wavelength Selection: If possible, choose a fluorescent probe with excitation and emission wavelengths that do not overlap with the absorbance or emission spectra of the potential interfering compounds.

  • Time-Resolved Fluorescence (TRF): Consider using a TRF-based assay, as it can minimize interference from short-lived background fluorescence.

Quantitative Data

The following table summarizes the reported larvicidal activity of this compound and its potential degradation product, carvacrol, against Aedes aegypti larvae. While not directly related to degradation interference, this data highlights the distinct biological activities of the parent compound and its potential degradant.

CompoundTarget OrganismLC50 (ppm) - Field CollectedLC50 (ppm) - Rockefeller StrainCitation
This compoundAedes aegypti larvae136 (116 to 154)60 (52 to 69)[3]
CarvacrolAedes aegypti larvae51 (48 to 55)47 (43 to 50)[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound and its Potential Degradation Products

This method can be used to assess the purity of this compound and quantify the presence of carvacrol and thymol.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization depending on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 274 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare individual stock solutions of this compound, carvacrol, and thymol in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute the this compound sample in the mobile phase to a concentration within the linear range of the calibration curve.

Visualizations

degradation_pathway CME This compound Degradation Degradation (Light, Heat, Oxidation, Hydrolysis) CME->Degradation Carvacrol Carvacrol Degradation->Carvacrol Primary Product Thymol Thymol Degradation->Thymol Potential Isomer pCymene p-Cymene Degradation->pCymene Potential Byproduct

Caption: Potential degradation pathway of this compound.

troubleshooting_workflow cluster_issue Observed Issue cluster_investigation Investigation cluster_conclusion Conclusion & Action Issue Inconsistent/Anomalous Experimental Results Purity Check Purity of This compound (HPLC/GC-MS) Issue->Purity Controls Run Control Experiments Issue->Controls Interference Interference from Degradation Products (Carvacrol, Thymol) Purity->Interference Degradants Detected NoInterference Other Experimental Factors Purity->NoInterference Compound is Pure Controls->Interference Interference Confirmed Controls->NoInterference No Interference Observed Action Implement Troubleshooting Steps: - Alternative Assays - Optimize Protocols Interference->Action

Caption: Troubleshooting workflow for experimental interference.

References

Technical Support Center: Optimizing Carvacryl Methyl Ether Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Carvacryl methyl ether from natural sources.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, focusing on two primary methods: Hydrodistillation and Supercritical Fluid Extraction (SFE).

Issue 1: Low Yield of this compound

Question: We are experiencing a significantly lower than expected yield of this compound in our essential oil extract. What are the potential causes and solutions?

Answer: Low yields are a common challenge in essential oil extraction and can be attributed to several factors, from the quality of the raw plant material to the extraction process parameters.

Possible Causes & Solutions:

  • Plant Material Quality:

    • Incorrect Harvest Time: The concentration of essential oils in plants can vary significantly with the growing season and even the time of day. Research the optimal harvest time for the specific plant species to ensure peak essential oil content.

    • Improper Drying and Storage: Inadequate drying can lead to the growth of mold and degradation of volatile compounds. Over-drying can result in the loss of more volatile components. Store dried plant material in a cool, dark, and dry place to preserve the essential oil.

    • Plant Part Selection: this compound concentration can differ between the leaves, flowers, and stems. Ensure you are using the part of the plant reported to have the highest concentration.

  • Inadequate Sample Preparation:

    • Incorrect Particle Size: The plant material should be ground to a consistent and appropriate particle size. If the particles are too large, the extraction solvent (water/steam or supercritical CO2) cannot efficiently penetrate the plant matrix. If they are too fine, it can lead to clumping and poor solvent flow, especially in SFE.

  • Suboptimal Extraction Parameters:

    • Hydrodistillation:

      • Insufficient Distillation Time: Ensure the distillation is carried out for a sufficient duration to allow for the complete extraction of less volatile compounds like this compound.

      • Improper Water-to-Material Ratio: Too much water can lead to a lower concentration of the essential oil in the vapor phase, while too little can result in the charring of the plant material.

    • Supercritical Fluid Extraction (SFE):

      • Incorrect Pressure and Temperature: The density of supercritical CO2, which dictates its solvating power, is dependent on pressure and temperature. These parameters must be optimized to selectively and efficiently extract this compound.

      • Inadequate CO2 Flow Rate: A low flow rate may result in incomplete extraction, while a very high flow rate might not allow for sufficient contact time between the solvent and the plant material.

Issue 2: Inconsistent this compound Content in Batches

Question: Our GC-MS analysis shows significant variation in the percentage of this compound between different extraction batches, even when using the same plant source. How can we improve consistency?

Answer: Batch-to-batch inconsistency is often a result of a lack of standardized procedures. Implementing and strictly adhering to a detailed protocol is crucial for reproducible results.

Possible Causes & Solutions:

  • Variability in Plant Material:

    • Genetic Variation: If using wild-harvested plants, there can be significant genetic variability affecting essential oil composition. Sourcing from a single, reputable supplier who provides material from a specific cultivar can improve consistency.

    • Environmental Factors: Differences in soil composition, climate, and altitude of the plant's origin can alter the chemical profile of the essential oil.

  • Inconsistent Extraction Protocol:

    • Lack of SOPs: Develop and implement detailed Standard Operating Procedures (SOPs) for every step of the process, from sample preparation to the final extraction parameters.

    • Manual Control of Parameters: Wherever possible, use automated systems to control parameters like temperature, pressure, and flow rates to minimize human error.

  • Analytical Variability:

    • Inconsistent GC-MS Parameters: Ensure that the GC-MS method used for quantification is validated and that the same parameters (column, temperature program, carrier gas flow rate, etc.) are used for every analysis.

    • Improper Sample Preparation for Analysis: Standardize the dilution of the essential oil sample before injection into the GC-MS.

Frequently Asked Questions (FAQs)

Q1: Which natural sources are rich in this compound?

A1: this compound is found in the essential oils of several plants, particularly from the Lamiaceae family. Some of the most notable sources include:

  • Thymus vulgaris (Thyme)[1]

  • Lippia pubescens

  • Cupressus cashmeriana

Q2: What is the most effective method for extracting this compound?

A2: Both hydrodistillation and supercritical fluid extraction (SFE) can be effective. The choice depends on the desired purity, yield, and available resources.

  • Hydrodistillation is a traditional and cost-effective method. However, the high temperatures involved can potentially lead to the degradation of some thermolabile compounds.

  • Supercritical Fluid Extraction (SFE) using CO2 is a "greener" alternative that uses lower temperatures, which can result in an extract with a profile closer to the natural state of the plant. SFE can also be more selective by tuning the pressure and temperature. One study on Thymus vulgaris showed that hydrodistillation yielded a higher relative percentage of this compound (1.0-1.2%) compared to SFE (trace to 0.4%) under the tested conditions.[2]

Q3: How can I optimize the parameters for hydrodistillation to maximize this compound yield?

A3: To optimize hydrodistillation, consider the following parameters:

  • Particle Size: Grind the dried plant material to a uniform, moderate particle size.

  • Water-to-Material Ratio: Experiment with different ratios to find the optimal balance for efficient extraction without charring.

  • Distillation Time: Monitor the extraction over time by collecting fractions and analyzing them by GC-MS to determine the point at which no significant amount of this compound is being extracted.

  • Condenser Efficiency: Ensure your condenser is efficient enough to condense all the vapor to prevent loss of volatile compounds.

Q4: What are the key parameters to control during Supercritical Fluid Extraction (SFE) for this compound?

A4: For SFE, the following parameters are critical:

  • Pressure: Higher pressure generally increases the density of CO2 and its solvating power.

  • Temperature: Temperature has a dual effect. At a constant pressure, increasing temperature decreases CO2 density but can increase the vapor pressure of the analyte, affecting solubility.

  • CO2 Flow Rate: This should be optimized to ensure sufficient contact time and efficient mass transfer.

  • Co-solvent: For more polar compounds, adding a small amount of a co-solvent like ethanol can enhance extraction efficiency.

Q5: How do I accurately quantify the amount of this compound in my extract?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the qualitative and quantitative analysis of essential oil components.

  • Qualitative Analysis: The mass spectrum of a peak is compared with a library of known spectra (e.g., NIST) to identify the compound.

  • Quantitative Analysis: The area of the this compound peak in the chromatogram is proportional to its concentration. For accurate quantification, it is best to use a calibration curve created with a certified reference standard of this compound.

Data Presentation

Table 1: Comparison of this compound Content in Thymus vulgaris Essential Oil using Different Extraction Methods and Cultivars.

Plant SourceExtraction MethodThis compound (%)Reference
Thymus vulgarisHydrodistillation (HD)1.0 - 1.2[2]
Thymus vulgarisSupercritical Fluid Extraction (SFE)trace - 0.4[2]
Thymus vulgaris cv. 'English Winter' (2016)Not Specified2.12[1]
Thymus vulgaris cv. 'English Winter' (2017)Not Specified1.50[1]

Experimental Protocols

Protocol 1: Hydrodistillation of Thymus vulgaris for this compound Extraction

Objective: To extract essential oil rich in this compound from dried Thymus vulgaris leaves using a Clevenger-type apparatus.

Materials:

  • Dried Thymus vulgaris leaves

  • Distilled water

  • Clevenger-type hydrodistillation apparatus

  • Heating mantle

  • Grinder

  • Analytical balance

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Amber glass vial for storage

Procedure:

  • Sample Preparation: Grind the dried Thymus vulgaris leaves to a coarse powder.

  • Apparatus Setup: Set up the Clevenger-type hydrodistillation apparatus. Ensure all glass joints are properly sealed.

  • Charging the Flask: Weigh 100 g of the ground plant material and place it into the 2 L round-bottom flask of the apparatus.

  • Adding Water: Add 1 L of distilled water to the flask.

  • Distillation: Begin heating the flask using the heating mantle. Once the water starts to boil, adjust the heat to maintain a steady rate of distillation.

  • Collection: Continue the distillation for 3 hours. The essential oil will be collected in the graduated tube of the Clevenger apparatus.

  • Separation: After the distillation is complete, allow the apparatus to cool down. Carefully collect the essential oil from the graduated tube using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed amber glass vial at 4°C.

  • Analysis: Analyze the chemical composition of the essential oil using GC-MS to determine the percentage of this compound.

Protocol 2: Supercritical Fluid Extraction (SFE) of Thymus vulgaris

Objective: To extract essential oil containing this compound from dried Thymus vulgaris leaves using supercritical CO2.

Materials:

  • Dried Thymus vulgaris leaves

  • SFE system

  • High-purity CO2

  • Grinder

  • Analytical balance

  • Collection vial

Procedure:

  • Sample Preparation: Grind the dried Thymus vulgaris leaves to a uniform particle size (e.g., 0.5 mm).

  • Loading the Extractor: Weigh approximately 50 g of the ground plant material and load it into the extraction vessel of the SFE system.

  • Setting Parameters:

    • Set the extraction pressure to 100 bar.

    • Set the extraction temperature to 40°C.

    • Set the CO2 flow rate to 2 mL/min.

  • Extraction: Start the CO2 pump and allow the extraction to proceed for 2 hours.

  • Collection: The extracted essential oil will be depressurized and collected in a collection vial.

  • Storage: Store the collected extract in a sealed amber glass vial at 4°C.

  • Analysis: Analyze the chemical composition of the extract using GC-MS to determine the percentage of this compound.

Protocol 3: GC-MS Analysis of Essential Oil

Objective: To identify and quantify this compound in the extracted essential oil.

Materials:

  • Essential oil sample

  • Volumetric flask

  • Solvent (e.g., hexane or ethanol)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in the chosen solvent.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 60°C for 5 minutes, then ramp up to 240°C at a rate of 4°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-550.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peaks by comparing their mass spectra with the NIST library.

    • Calculate the relative percentage of each component based on the peak area.

    • For accurate quantification, create a calibration curve using a certified reference standard of this compound.

Visualizations

Hydrodistillation_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Analysis Start Start: Dried Thymus vulgaris Grind Grind Plant Material Start->Grind Load Load into Distillation Flask Grind->Load AddWater Add Distilled Water Load->AddWater Distill Heat and Distill (3 hours) AddWater->Distill Condense Condense Vapor Distill->Condense Separate Separate Oil and Water Condense->Separate Dry Dry with Anhydrous Na2SO4 Separate->Dry GCMS GC-MS Analysis Dry->GCMS End End: Quantified CME GCMS->End

Caption: Workflow for Hydrodistillation of this compound.

SFE_Workflow cluster_prep_sfe Preparation cluster_extraction_sfe Extraction cluster_collection_sfe Collection & Analysis Start_SFE Start: Dried Thymus vulgaris Grind_SFE Grind Plant Material Start_SFE->Grind_SFE Load_SFE Load into Extraction Vessel Grind_SFE->Load_SFE SetParams_SFE Set Parameters (Pressure, Temp, Flow Rate) Load_SFE->SetParams_SFE Extract_SFE Supercritical CO2 Extraction (2 hours) SetParams_SFE->Extract_SFE Collect_SFE Collect Extract Extract_SFE->Collect_SFE GCMS_SFE GC-MS Analysis Collect_SFE->GCMS_SFE End_SFE End: Quantified CME GCMS_SFE->End_SFE

Caption: Workflow for Supercritical Fluid Extraction of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield PlantMaterial Plant Material Issues Start->PlantMaterial Preparation Improper Preparation Start->Preparation Parameters Suboptimal Parameters Start->Parameters CheckHarvest Verify Harvest Time & Storage PlantMaterial->CheckHarvest OptimizeGrind Optimize Particle Size Preparation->OptimizeGrind AdjustParams Adjust Extraction Parameters (T, P, t) Parameters->AdjustParams

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

A Comparative Analysis of Carvacryl Methyl Ether and Thymol Methyl Ether Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two isomeric monoterpenoid ethers: carvacryl methyl ether and thymol methyl ether. As derivatives of the well-researched phenols, carvacrol and thymol, these ethers present unique chemical properties that influence their biological activities. This document synthesizes available experimental data on their antimicrobial, insecticidal, and antioxidant properties to assist researchers in selecting the appropriate compound for their specific applications.

Executive Summary

This compound and thymol methyl ether, while structurally similar, exhibit notable differences in their biological efficacy. The methylation of the phenolic hydroxyl group in their parent compounds, carvacrol and thymol, significantly alters their activity. Evidence suggests that for antimicrobial applications, the parent phenols are generally more potent due to the presence of the free hydroxyl group. However, in terms of insecticidal activity, particularly larvicidal effects, thymol derivatives, including thymol methyl ether, have demonstrated, in some cases, greater efficacy than their carvacrol counterparts. The antioxidant potential is more nuanced, with in vitro assays favoring the parent phenols, while the methyl ethers may exhibit enhanced intracellular antioxidant effects due to improved cell membrane permeability.

Comparative Efficacy: A Tabular Overview

To facilitate a clear comparison, the following tables summarize the available quantitative data on the larvicidal and antimicrobial activities of this compound and thymol methyl ether, alongside their parent compounds.

Table 1: Larvicidal Activity against Aedes aegypti

CompoundStrainLC50 (ppm)95% Confidence Interval (CI)
Carvacrol Field Collected5148 to 55
Rockefeller4743 to 50
This compound Field Collected136116 to 154
Rockefeller6052 to 69
Thymol Field Collected5851 to 65
Rockefeller4843 to 53
Thymol Methyl Ether Field Collected465391 to 554
Rockefeller1815 to 22

Data sourced from a study on the larvicidal activities of carvacrol and thymol derivatives[1].

Table 2: Antimicrobial Activity

CompoundKey Finding
This compound Etherification of the phenolic hydroxyl group in carvacrol has been shown to reduce its antimicrobial efficacy. The free hydroxyl group is considered crucial for potent antimicrobial action.
Thymol Methyl Ether Similar to this compound, the methylation of thymol's hydroxyl group is expected to decrease its antimicrobial activity compared to the parent compound.

This summary is based on the general understanding that the free phenolic hydroxyl group is critical for the antimicrobial activity of compounds like carvacrol and thymol.

Detailed Efficacy Analysis

Insecticidal Activity

A key area where this compound and thymol methyl ether have been directly compared is in their larvicidal activity against the mosquito vector Aedes aegypti[1]. The results, as presented in Table 1, are particularly insightful.

For the field-collected strain of Aedes aegypti, both this compound and thymol methyl ether exhibited significantly lower efficacy (higher LC50 values) than their parent compounds, carvacrol and thymol. This suggests that for wild-type populations, the structural modification of the hydroxyl group is detrimental to the larvicidal effect.

However, a striking difference was observed with the Rockefeller strain. While this compound showed comparable, albeit slightly reduced, activity to carvacrol, thymol methyl ether was found to be significantly more potent than thymol , with an LC50 of 18 ppm compared to 48 ppm for thymol[1]. This highlights a potential strain-specific enhancement of activity for thymol methyl ether and suggests a different mode of interaction with target sites in this laboratory-adapted strain.

Antimicrobial Activity

Direct comparative studies on the antimicrobial efficacy of this compound versus thymol methyl ether are limited. However, research on carvacrol and its derivatives has indicated that the free phenolic hydroxyl group is a critical determinant of its antimicrobial properties. Etherification of this group, as in this compound, generally leads to a reduction in antibacterial and antifungal activity. This is attributed to the role of the hydroxyl group in disrupting microbial membranes and inhibiting essential enzymes. It is reasonable to extrapolate that a similar reduction in activity would be observed for thymol methyl ether compared to thymol.

Antioxidant Activity

The antioxidant potential of these ethers presents a complex picture. In vitro assays that measure direct radical scavenging activity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, typically show that the parent phenols, carvacrol and thymol, are more potent antioxidants. This is because the phenolic hydroxyl group is a primary site for donating a hydrogen atom to neutralize free radicals.

However, a study on thymol methyl ether revealed an interesting phenomenon. While thymol displayed stronger radical-scavenging capacity in in vitro tests, thymol methyl ether exhibited potent protection against oxidative stress in intracellular assays using HepG2 cells[2]. The researchers attributed this to the higher cell membrane permeability of thymol methyl ether, allowing it to be transformed into thymol within the cell, thereby exerting a strong intracellular antioxidant effect[2]. While direct comparative data for this compound is not available, a similar mechanism of enhanced intracellular delivery could potentially apply.

Experimental Protocols

This section provides an overview of the methodologies that can be employed to evaluate and compare the efficacy of this compound and thymol methyl ether.

Larvicidal Activity Assay (against Aedes aegypti)

This protocol is based on the methodology described in the comparative study of carvacrol and thymol derivatives[1].

  • Rearing of Larvae: Aedes aegypti larvae are reared under controlled laboratory conditions (e.g., 25±2°C, 75-85% relative humidity, 14:10 h light:dark photoperiod).

  • Preparation of Test Solutions: Stock solutions of this compound and thymol methyl ether are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of dilutions are then made to achieve the desired test concentrations.

  • Bioassay: Twenty late third or early fourth instar larvae are placed in beakers containing a specific volume of deionized water. The test solutions are then added to the beakers to achieve the final target concentrations. A control group with the solvent and a positive control with a known larvicide are included.

  • Mortality Assessment: Larval mortality is recorded after 24 hours of exposure. Larvae are considered dead if they are immobile and do not respond to probing with a needle.

  • Data Analysis: The lethal concentrations (LC50), the concentration that kills 50% of the larvae, are calculated using probit analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Test Compounds: Serial twofold dilutions of this compound and thymol methyl ether are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at a particular wavelength (e.g., 517 nm).

  • Preparation of Test Solutions: Various concentrations of this compound and thymol methyl ether are prepared.

  • Reaction: The test solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_larvicidal Larvicidal Activity Assay cluster_antimicrobial Antimicrobial Susceptibility Test larvae Aedes aegypti Larvae exposure 24h Exposure larvae->exposure prep_solutions Prepare Test Solutions (Carvacryl/Thymol Methyl Ether) prep_solutions->exposure mortality Assess Mortality exposure->mortality lc50 Calculate LC50 mortality->lc50 microbe Microorganism Inoculum inoculation Inoculate Microtiter Plate microbe->inoculation prep_dilutions Prepare Serial Dilutions prep_dilutions->inoculation incubation 24h Incubation inoculation->incubation mic Determine MIC incubation->mic

Caption: Experimental workflows for larvicidal and antimicrobial assays.

antioxidant_mechanism cluster_in_vitro In Vitro Antioxidant Activity cluster_intracellular Intracellular Antioxidant Activity phenol Parent Phenol (Carvacrol/Thymol) free_radical Free Radical (e.g., DPPH) phenol->free_radical H+ donation neutralized_radical Neutralized Radical methyl_ether Methyl Ether cell_membrane Cell Membrane methyl_ether->cell_membrane High Permeability intracellular_phenol Intracellular Phenol cell_membrane->intracellular_phenol Metabolic Conversion intracellular_radical Intracellular Free Radical intracellular_phenol->intracellular_radical H+ donation neutralized_intracellular_radical Neutralized Radical

Caption: Contrasting antioxidant mechanisms of phenols and their methyl ethers.

Conclusion

The choice between this compound and thymol methyl ether is highly dependent on the specific application. For larvicidal purposes against certain insect strains, thymol methyl ether shows significant promise. In contrast, for applications requiring potent antimicrobial activity, the parent compounds, carvacrol and thymol, are likely to be more effective. The antioxidant properties of the methyl ethers are particularly interesting for applications where intracellular delivery is key, though further research is needed to fully elucidate the antioxidant potential of this compound. This guide provides a foundation for researchers to make informed decisions and design further experiments to explore the full potential of these compounds.

References

A Comparative Guide to the HPLC Validation for Carvacryl Methyl Ether Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Carvacryl methyl ether against an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the validation of a proposed HPLC method, presenting supporting experimental data and detailed protocols to assist researchers in selecting the appropriate methodology for their analytical needs.

Introduction to this compound and its Analysis

This compound (2-methoxy-1-methyl-4-(propan-2-yl)benzene) is a derivative of carvacrol, a well-known phenolic monoterpenoid found in the essential oils of various plants.[1][] Its analysis is crucial for quality control in the food, fragrance, and pharmaceutical industries. While several analytical techniques can be employed for the quantification of ether compounds, HPLC and GC-MS are the most prevalent.[3] This guide focuses on a validated HPLC method, offering a reliable and accessible approach for most laboratories.

Experimental Protocols

Proposed HPLC Method for this compound Analysis

This protocol is based on established methods for similar phenolic compounds and provides a robust starting point for method development and validation.[4]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard (≥98.0% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Methanol (HPLC grade) for sample preparation.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 274 nm.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

5. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in methanol to achieve an expected concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Method Validation

The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation: HPLC Method Validation Parameters
ParameterResult
Linearity (R²)
> 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
- Intra-day< 1.5%
- Inter-day< 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 0.9 µg/mL
Specificity No interference from blank or placebo

Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1][3] The following table compares the performance of the validated HPLC method with typical performance characteristics of a GC-MS method.

Performance Comparison: HPLC vs. GC-MS for Ether Analysis
ParameterHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Selectivity/Specificity Dependent on chromatographic separation and UV absorption. Co-eluting impurities with similar UV spectra can interfere.[3]Highly selective due to mass spectrometric detection, which provides structural information and can distinguish between co-eluting compounds.[3]
Limit of Detection (LOD) µg/L range.Low ng/L to pg/L range.[3]
Limit of Quantification (LOQ) µg/L range.ng/L range.[3]
Linearity (R²) Good, typically > 0.999.Excellent, typically > 0.99.[3]
Accuracy (% Recovery) Good, often in the range of 98-102%.Good, often in the range of 80-120%.[3]
Precision (% RSD) High, with RSDs generally below 2%.High, with RSDs generally below 15%.[3]
Sample Volatility Not a requirement.Sample must be volatile or amenable to derivatization.
Instrumentation Cost Generally lower.Generally higher.
Ease of Use Relatively straightforward.Can be more complex to operate and maintain.

Visualizations

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity/ Selectivity start->specificity Assess interference linearity Linearity & Range specificity->linearity Establish concentration range accuracy Accuracy linearity->accuracy Determine closeness to true value precision Precision (Repeatability & Intermediate) accuracy->precision Measure variability lod_loq LOD & LOQ precision->lod_loq Determine method limits robustness Robustness lod_loq->robustness Evaluate effect of small changes system_suitability System Suitability robustness->system_suitability Ensure system performance documentation Final Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: Logical workflow of the HPLC method validation process.

Relationship between Analytical Methods

The following diagram illustrates the relationship and key distinguishing features between HPLC and GC-MS for the analysis of this compound.

Analytical_Method_Comparison cluster_hplc HPLC Characteristics cluster_gcms GC-MS Characteristics analyte Carvacryl Methyl Ether hplc HPLC analyte->hplc Analyzed by gcms GC-MS analyte->gcms Analyzed by hplc_prop1 Non-volatile samples hplc_prop2 Lower sensitivity (µg/L) hplc_prop3 UV Detection gcms_prop1 Volatile samples gcms_prop2 High sensitivity (ng/L) gcms_prop3 Mass Spectrometry Detection (Structural Info)

Caption: Key distinguishing features of HPLC and GC-MS for ether analysis.

References

A Comparative Analysis of Carvacryl Methyl Ether and Eugenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide comparing the physicochemical properties, biological activities, and safety profiles of Carvacryl Methyl Ether and Eugenol, supported by experimental data and methodologies.

This guide provides a comprehensive comparative study of this compound and eugenol, two structurally related phenolic compounds. While eugenol is a well-researched natural compound with a wide range of documented biological activities, data on this compound is comparatively scarce. This document aims to present the available scientific evidence for both compounds to aid researchers, scientists, and drug development professionals in their decision-making processes.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for its application in research and drug development. The following table summarizes the key properties of this compound and eugenol.

PropertyThis compoundEugenol
Molecular Formula C₁₁H₁₆OC₁₀H₁₂O₂
Molecular Weight 164.24 g/mol 164.20 g/mol
Appearance Colorless to pale yellow liquidPale yellow to colorless oily liquid
Boiling Point 217.7 °C254 °C
Density 0.936 g/mL at 20°C1.06 g/cm³
CAS Number 6379-73-397-53-0

Biological Activities: A Comparative Overview

This section delves into the comparative biological activities of this compound and eugenol, focusing on their antioxidant, antimicrobial, and anti-inflammatory properties. While extensive quantitative data is available for eugenol, research on this compound's biological efficacy is still emerging.

Antioxidant Activity

The antioxidant potential of a compound is a key indicator of its ability to mitigate oxidative stress-related cellular damage. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundDPPH Radical Scavenging Activity (IC50)
This compound Data not available. Some studies suggest it possesses antioxidant effects.[1]
Eugenol 41.13 ± 3.50 μM[1]
Antimicrobial Activity

The antimicrobial efficacy of a compound is determined by its ability to inhibit the growth of or kill microorganisms. The Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table of MIC Values for Eugenol against Selected Microorganisms:

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus1000[3]
Escherichia coli1000[4]
Candida albicans200-400[3]
Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. The inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation, is a common target for anti-inflammatory drugs.

There is currently no available data on the COX-2 inhibitory activity of this compound. Eugenol, however, has been shown to inhibit COX-2, with one study reporting a significant inhibition of prostaglandin E2 production.[5]

CompoundCOX-2 Inhibition (IC50)
This compound Data not available
Eugenol 0.37 μM (for PGE2 production)[5]

Cytotoxicity Profile

Evaluating the cytotoxicity of a compound is essential to determine its safety profile and potential therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity. The IC50 value represents the concentration of a compound that causes 50% inhibition of cell growth.

Limited information is available regarding the cytotoxicity of this compound. For eugenol, various studies have reported its cytotoxic effects on different cell lines.

Table of IC50 Values for Eugenol from MTT Assay:

Cell LineIC50 ValueExposure TimeReference
HeLa (cervical cancer)200 µg/mLNot specified[6]
Bone Marrow Mesenchymal Stem Cells (BM-MSCs)400 µg/mL24 and 48 hours[7]
Bone Marrow Mesenchymal Stem Cells (BM-MSCs)200 µg/mL72 hours[7]

Safety Information

Safety data sheets (SDS) provide crucial information regarding the handling, storage, and potential hazards of chemical compounds.

This compound:

  • Hazards: May be harmful if swallowed.[8]

  • Precautions: Standard laboratory precautions should be followed, including wearing protective gloves, clothing, and eye protection.[8]

Eugenol:

  • Hazards: Causes serious eye irritation and may cause an allergic skin reaction.[9][10]

  • Precautions: Avoid contact with skin and eyes. Wear protective gloves and eye protection. In case of contact, rinse immediately with plenty of water.[9][10]

Signaling Pathways

Understanding the molecular mechanisms through which a compound exerts its biological effects is paramount in drug discovery.

This compound: Information regarding the specific signaling pathways modulated by this compound is currently not available in the scientific literature.

Eugenol: Eugenol has been shown to modulate several key signaling pathways involved in inflammation and cellular proliferation, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, eugenol can suppress the expression of pro-inflammatory cytokines and enzymes.

Eugenol_Signaling_Pathways Eugenol Eugenol IKK IKK Eugenol->IKK Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Eugenol->MAPK_Pathway Inhibits LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates TLR4->MAPK_Pathway Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB->Proinflammatory_Genes Induces Transcription AP1 AP-1 MAPK_Pathway->AP1 Activates AP1->Nucleus Translocates to AP1->Proinflammatory_Genes Induces Transcription

Caption: Simplified diagram of Eugenol's inhibitory action on NF-κB and MAPK signaling pathways.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols mentioned in this guide.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH solution in methanol/ethanol mix Mix DPPH solution with test compound/control prep_dpph->mix prep_sample Prepare test compound and control solutions prep_sample->mix incubate Incubate in the dark (e.g., 30 minutes) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

Caption: Workflow for the DPPH antioxidant assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Assay_Workflow cluster_setup Setup cluster_incubation Incubation cluster_reading Reading prep_compound Prepare serial dilutions of the test compound in broth inoculate Inoculate each dilution with the microbial suspension prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate under appropriate conditions (e.g., 37°C, 24h) inoculate->incubate observe Visually inspect for turbidity (microbial growth) incubate->observe determine_mic Determine the lowest concentration with no visible growth (MIC) observe->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

MTT Cytotoxicity Assay

This assay is used to measure the cytotoxic effects of a compound on cultured cells.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_formazan_formation Formazan Formation cluster_measurement_analysis Measurement & Analysis seed_cells Seed cells in a 96-well plate treat_cells Treat cells with various concentrations of the compound seed_cells->treat_cells incubate_treatment Incubate for a defined period (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution to dissolve formazan incubate_mtt->solubilize measure_absorbance Measure absorbance at ~570 nm solubilize->measure_absorbance calculate_cytotoxicity Calculate % cell viability and IC50 value measure_absorbance->calculate_cytotoxicity

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This comparative guide highlights the significant body of research supporting the diverse biological activities of eugenol, with established antioxidant, antimicrobial, and anti-inflammatory properties. In contrast, the scientific literature on this compound is notably limited, particularly concerning quantitative data on its biological efficacy and its mechanisms of action at the molecular level. While some qualitative evidence suggests potential antioxidant and antimicrobial activities, further rigorous investigation is required to substantiate these claims and to establish a comprehensive profile comparable to that of eugenol. This guide serves to summarize the current state of knowledge and to underscore the need for future research to explore the full therapeutic potential of this compound.

References

The Inactivity of Carvacryl Methyl Ether as a Synergistic Agent and a Comparative Guide to its Parent Compound, Carvacrol

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the synergistic effects of carvacryl methyl ether with conventional antibiotics have revealed a critical factor limiting its potential: the absence of a free hydroxyl group. Scientific studies indicate that this structural feature is essential for the antimicrobial activity of its parent compound, carvacrol. Consequently, this compound is reported to be inefficient as an antimicrobial agent, making any synergistic interaction with antibiotics highly unlikely[1][2][3].

While data on the synergistic properties of this compound is unavailable due to its inherent inactivity, extensive research is available on carvacrol. This guide, therefore, provides a comprehensive comparison of the synergistic effects of carvacrol with various conventional antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Synergistic Activity of Carvacrol with Conventional Antibiotics

Carvacrol, a phenolic monoterpenoid found in the essential oils of oregano and thyme, has demonstrated significant synergistic activity when combined with a range of antibiotics against various bacterial strains. This synergy often results in a notable reduction in the Minimum Inhibitory Concentration (MIC) of the conventional antibiotic, potentially overcoming existing resistance mechanisms.

Quantitative Data on Synergistic Effects

The synergistic interactions are typically quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is generally considered synergistic.

AntibioticBacterial StrainMIC of Antibiotic Alone (µg/mL)MIC of Carvacrol Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)MIC of Carvacrol in Combination (µg/mL)FICIReference
ErythromycinGroup A Streptococci (Clinical Isolates)Varies (≥1)64 - 256Reduced 2- to 2048-foldNot specified≤0.5 in 21/32 strains[4]
SulfamethoxazoleStaphylococcus aureus (MRSA ATCC-33591)>4000>4000Not specifiedNot specifiedAdditive/Synergistic[5]
LinezolidStaphylococcus aureus (MRSA ATCC-33591)12>4000Not specifiedNot specifiedAdditive/Synergistic[5]
MinocyclineStaphylococcus aureus (MRSA ATCC-33591)12>4000Not specifiedNot specifiedAdditive/Synergistic[5]
TrimethoprimStaphylococcus aureus (MRSA ATCC-33591)>4000>4000Not specifiedNot specifiedAdditive/Synergistic[5]
GentamicinStaphylococcus aureusNot specifiedNot specifiedNot specifiedNot specifiedSynergistic[6]
ChloramphenicolAcinetobacter baumanniiNot specifiedNot specifiedNot specifiedNot specifiedSynergistic[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the synergistic effects of carvacrol and antibiotics.

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergy of two antimicrobial agents.

  • Preparation of Reagents: Stock solutions of carvacrol and the selected antibiotic are prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO).

  • Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of the antibiotic are added. Along the y-axis, serial dilutions of carvacrol are added. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculum Preparation: The bacterial strain of interest is cultured to a specific density, typically a 0.5 McFarland standard, and then diluted to the final inoculum concentration.

  • Incubation: The prepared inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Analysis: The wells are visually inspected for turbidity to determine the MIC of each agent alone and in combination. The FICI is calculated using the following formula: FICI = FIC of agent A + FIC of agent B Where:

    • FIC of agent A = (MIC of A in combination) / (MIC of A alone)

    • FIC of agent B = (MIC of B in combination) / (MIC of B alone)

Time-Kill Assay

The time-kill assay provides information on the bactericidal or bacteriostatic effects of antimicrobial combinations over time.

  • Preparation of Cultures: A starting bacterial inoculum of a specific concentration (e.g., 10^5 to 10^6 CFU/mL) is prepared in a suitable broth medium.

  • Addition of Antimicrobials: The antimicrobial agents are added to the bacterial cultures at specific concentrations (e.g., MIC, 0.5 x MIC). Test groups typically include a control (no antimicrobial), each agent alone, and the combination of agents.

  • Incubation and Sampling: The cultures are incubated at an appropriate temperature with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: The collected aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each test condition. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Synergy Testing

Synergy_Workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis A Prepare stock solutions of Carvacrol and Antibiotic C Checkerboard Assay (96-well plate setup) A->C D Time-Kill Assay (Broth cultures) A->D B Culture and standardize bacterial inoculum B->C B->D E Determine MICs and calculate FICI C->E F Plot time-kill curves and determine log reduction D->F G Interpretation of Results (Synergy, Additivity, Indifference, Antagonism) E->G F->G

Caption: Workflow for determining antibiotic synergy.

Proposed Signaling Pathway for Carvacrol's Synergistic Action

Mechanism_Pathway cluster_bacterium Bacterial Cell Membrane Cell Membrane Antibiotic Antibiotic Membrane->Antibiotic Increased influx EffluxPump Efflux Pump EffluxPump->Antibiotic Reduced efflux Target Antibiotic Target (e.g., Ribosome, DNA) Carvacrol Carvacrol Carvacrol->Membrane Disrupts integrity, increases permeability Carvacrol->EffluxPump Inhibits activity Antibiotic->Target Binds to target

Caption: Mechanism of carvacrol's synergistic effect.

References

Validating the Antioxidant Capacity of Carvacryl Methyl Ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of carvacryl methyl ether against established antioxidant standards. Due to a notable lack of direct experimental data on the antioxidant activity of this compound in peer-reviewed literature, this guide will leverage data from its parent compound, carvacrol, as a primary reference point for comparison. The methylation of the phenolic hydroxyl group in carvacrol to form this compound is generally expected to reduce its hydrogen-donating antioxidant capacity. Future experimental validation is crucial to confirm this hypothesis.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is typically evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a specific biological or chemical process by 50%. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the reported IC50 values for carvacrol and standard antioxidants in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This provides a baseline for the anticipated antioxidant potential of this compound.

CompoundDPPH Assay IC50 (µg/mL)Reference Standard(s)
Carvacrol185.0BHT, BHA, Ascorbic Acid, Rutin
Butylated Hydroxytoluene (BHT)Not specified in source-
Butylated Hydroxyanisole (BHA)Not specified in source-
Ascorbic AcidNot specified in source-
RutinNot specified in source-

Note: The referenced study demonstrated that a thyme oil with high carvacrol content exhibited substantial antiradical activity, though pure carvacrol had a higher IC50 than the oil itself[1].

Experimental Protocols

To validate the antioxidant capacity of this compound, standardized and widely accepted experimental protocols are essential. The following are detailed methodologies for three common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular spectrophotometric method for determining the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: Dissolve this compound and standard antioxidants (e.g., Trolox, Ascorbic Acid) in the same solvent to create a series of concentrations.

  • Reaction Mixture: In a microplate or cuvette, mix a specific volume of the sample or standard solution with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with an oxidizing agent like potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The prepared ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).

  • Sample Preparation: Prepare various concentrations of this compound and standard antioxidants in the same solvent.

  • Reaction and Measurement: Add a small volume of the sample or standard to the diluted ABTS•+ solution. The absorbance is then measured at regular intervals over a specific period.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in hydrochloric acid, and a solution of ferric chloride (FeCl₃).

  • Sample Preparation: Prepare solutions of this compound and standards at various concentrations.

  • Reaction: The FRAP reagent is pre-warmed (e.g., to 37°C). A small volume of the sample or standard is then added to the FRAP reagent.

  • Measurement: The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 593 nm) after a set incubation time.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as ferrous sulfate or Trolox, and is typically expressed as FRAP value (in µM Fe(II) equivalents).

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and potential biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis CME This compound DPPH DPPH Assay CME->DPPH ABTS ABTS Assay CME->ABTS FRAP FRAP Assay CME->FRAP Standards Standard Antioxidants (Trolox, Ascorbic Acid) Standards->DPPH Standards->ABTS Standards->FRAP Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP IC50 IC50 Calculation DPPH->IC50 TEAC TEAC Calculation ABTS->TEAC Comparison Comparison with Standards FRAP->Comparison IC50->Comparison TEAC->Comparison

Caption: Experimental workflow for validating the antioxidant capacity of this compound.

While the direct signaling pathways affected by this compound are not yet elucidated, the pathways influenced by its parent compound, carvacrol, can offer insights. Carvacrol is known to modulate pathways related to oxidative stress and inflammation, such as the NF-κB pathway.

Signaling_Pathway cluster_nucleus ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK activates Carvacrol Carvacrol (as a proxy for this compound) Carvacrol->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory & Oxidative Stress Genes NFkB_n NF-κB NFkB_n->Genes activates transcription of

Caption: Postulated inhibitory effect on the NF-κB signaling pathway based on carvacrol.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Carvacryl Methyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification and characterization of Carvacryl methyl ether: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to present a framework for the cross-validation of these methods by detailing experimental protocols and presenting typical performance data based on closely related compounds. This information is intended to assist researchers in selecting the appropriate methodology and establishing robust analytical protocols for this compound.

Introduction to Cross-Validation

Cross-validation of analytical methods is a critical process in drug development and quality control. It involves comparing the results from two or more distinct analytical methods to ensure the accuracy, reliability, and consistency of the data generated. This is particularly important when a method is transferred between laboratories, or when different analytical techniques are used to measure the same analyte within a study. For a compound like this compound, a volatile and aromatic ether, both HPLC and GC-MS offer viable analytical approaches, each with its own set of advantages and limitations.

Data Presentation: A Comparative Overview

The following tables summarize typical validation parameters for analytical methods used to quantify compounds structurally similar to this compound, such as estragole, anethole, and eugenol. These values provide a benchmark for what can be expected when developing and validating methods for this compound.

Table 1: Typical Performance Characteristics of HPLC Methods for Structurally Similar Compounds

ParameterTypical ValueCompound Analogy
Linearity Range 10 - 1000 ng/mLEugenol[1]
Correlation Coefficient (r²) > 0.999Eugenol[1]
Limit of Detection (LOD) 0.81 ng/mLEugenol[1]
Limit of Quantification (LOQ) 2.47 ng/mLEugenol[1]
Accuracy (% Recovery) 98.7 - 99.1%Eugenol[1]
Precision (% RSD) < 2%Eugenol[1]

Table 2: Typical Performance Characteristics of GC-MS Methods for Structurally Similar Compounds

ParameterTypical ValueCompound Analogy
Linearity Range 0.1 - 50 µg/gtrans-Anethole[2]
Correlation Coefficient (r²) > 0.997trans-Anethole[2]
Limit of Detection (LOD) 0.05 µg/gtrans-Anethole[2]
Limit of Quantification (LOQ) 0.15 µg/gtrans-Anethole[2]
Accuracy (% Recovery) Within ± 7.3%Estragole[3]
Precision (% RSD) < 9.0%Estragole[3]

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis of this compound are provided below. These protocols are based on established methods for similar volatile organic compounds and terpenoid ethers.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound in various matrices.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

2. Mobile Phase and Gradient:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water (HPLC grade)

  • Isocratic Elution: A mixture of acetonitrile and water (e.g., 60:40 v/v) can be used. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Serially dilute to prepare calibration standards.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.

4. Detection:

  • Wavelength: Monitor the absorbance at a wavelength where this compound has maximum absorbance (typically around 275 nm for similar structures).

5. Validation Parameters to be Assessed:

  • Linearity: Analyze a series of calibration standards to determine the concentration range over which the response is linear.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze blank matrix samples to ensure no interference at the retention time of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the analysis of volatile compounds like this compound, providing both quantification and structural information.

1. Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at a rate of 10 °C/min.

    • Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 amu.

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or methanol) at a concentration of 1 mg/mL. Prepare calibration standards by serial dilution.

  • Sample Solution: Dilute the sample containing this compound in the same solvent to fall within the calibration range.

5. Data Analysis:

  • Quantification: Use the peak area of a characteristic ion of this compound for quantification against the calibration curve.

  • Identification: Confirm the identity of the analyte by comparing its mass spectrum with a reference spectrum.

6. Validation Parameters to be Assessed:

  • The same validation parameters as for the HPLC method (Linearity, Accuracy, Precision, LOD, LOQ, and Specificity) should be evaluated.

Mandatory Visualizations

The following diagrams illustrate the workflows for the analytical methods and the logical process of cross-validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Prep_Standard Prepare Standard Solutions Injection Inject into HPLC Prep_Standard->Injection Prep_Sample Prepare Sample Solutions Prep_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/DAD Detection Separation->Detection Quantification Quantification (Peak Area) Detection->Quantification Validation Method Validation (Linearity, Accuracy, etc.) Quantification->Validation

HPLC Experimental Workflow

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing & Validation Prep_Standard_GC Prepare Standard Solutions Injection_GC Inject into GC Prep_Standard_GC->Injection_GC Prep_Sample_GC Prepare Sample Solutions Prep_Sample_GC->Injection_GC Separation_GC Chromatographic Separation (Capillary Column) Injection_GC->Separation_GC Detection_MS Mass Spectrometry Detection Separation_GC->Detection_MS Quant_ID Quantification & Identification Detection_MS->Quant_ID Validation_GC Method Validation (Linearity, Accuracy, etc.) Quant_ID->Validation_GC

GC-MS Experimental Workflow

Cross_Validation_Logic cluster_methods Analytical Methods cluster_results Results Analyte This compound Sample HPLC HPLC Method Analyte->HPLC GCMS GC-MS Method Analyte->GCMS Results_HPLC Quantitative Results (HPLC) HPLC->Results_HPLC Results_GCMS Quantitative Results (GC-MS) GCMS->Results_GCMS Comparison Comparative Analysis Results_HPLC->Comparison Results_GCMS->Comparison Conclusion Method Reliability & Equivalence Comparison->Conclusion

Cross-Validation Logical Flow

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice between them will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and whether structural confirmation is needed. GC-MS is generally preferred for volatile compounds and offers the advantage of mass spectral identification. HPLC is a versatile technique suitable for a broader range of compounds and is often more accessible in many laboratories.

A thorough cross-validation, as outlined in this guide, is essential to ensure the interchangeability and reliability of data generated by either method. By following the detailed protocols and using the provided performance data as a benchmark, researchers can confidently develop and validate robust analytical methods for this compound.

References

A Comparative Analysis of Carvacryl Methyl Ether from Various Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of Carvacryl methyl ether, a naturally occurring phenolic ether, isolated from the essential oils of various plant species. This document provides quantitative data on its prevalence, details the experimental protocols for its extraction and analysis, and visualizes the workflow for its isolation and characterization. This compound, a derivative of the well-known monoterpenoid carvacrol, has garnered scientific interest for its potential biological activities, including antimicrobial and antioxidant properties.[1][2][] Understanding its distribution and concentration in different plant sources is crucial for targeted isolation and further investigation into its therapeutic applications.

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly among different plant species and even between cultivars and growing conditions. The following table summarizes the percentage of this compound found in the essential oils of several plants as reported in various studies.

Plant SpeciesFamilyPercentage of this compound in Essential Oil (%)Reference
Origanum vulgareLamiaceae4.5[1]
Thymus linearisLamiaceaeNot explicitly quantified, but present.[1]
Thymus vulgarisLamiaceae1.0 - 1.2[]
Lavandula pubescensLamiaceae4.0 - 11.4[4]
Zataria multifloraLamiaceae1.9 - 28.3[4]
Satureja montana (cultivar 'N697-1')Lamiaceae11.7[5]
Unspecified species-18.9 - 23.2[4]

Experimental Protocols

The following sections detail the standard methodologies employed for the extraction and analysis of this compound from plant materials.

Essential Oil Extraction by Hydrodistillation

A widely used method for extracting essential oils from aromatic plants is hydrodistillation, often performed using a Clevenger-type apparatus.

Protocol:

  • Plant Material Preparation: The aerial parts of the plant (leaves, stems, and flowers) are collected and typically air-dried in a shaded, well-ventilated area to reduce moisture content. The dried material is then ground or crushed to increase the surface area for efficient extraction.

  • Hydrodistillation: A known quantity of the prepared plant material is placed in a round-bottom flask and submerged in distilled water. The flask is then connected to a Clevenger apparatus and a condenser.

  • Heating and Distillation: The flask is heated, causing the water to boil and vaporize. The steam passes through the plant material, rupturing the oil glands and releasing the volatile essential oil components.

  • Condensation and Separation: The mixture of steam and essential oil vapor travels into the condenser, where it is cooled and condenses back into a liquid. The condensate flows into the collection tube of the Clevenger apparatus. Due to the immiscibility of the essential oil with water, it forms a distinct layer on top of the aqueous phase.

  • Oil Collection: The collected essential oil is carefully separated from the aqueous layer and dried over anhydrous sodium sulfate to remove any residual water. The oil is then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils, including this compound.

Protocol:

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent, such as hexane or dichloromethane, to an appropriate concentration for GC-MS analysis.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the analysis.

  • Chromatographic Separation:

    • Injection: A small volume of the diluted sample is injected into the heated injector port of the gas chromatograph, where it is vaporized.

    • Carrier Gas: An inert carrier gas, typically helium, transports the vaporized sample through the chromatographic column.[1][6]

    • Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane) is commonly used to separate the components of the essential oil based on their boiling points and affinities for the stationary phase.[1]

    • Temperature Program: The column oven temperature is gradually increased according to a specific program to facilitate the separation of compounds with different volatilities. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C).[6]

  • Mass Spectrometry Detection:

    • Ionization: As the separated components elute from the column, they enter the mass spectrometer, where they are bombarded with electrons, causing them to ionize and fragment.

    • Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio by a mass analyzer.

    • Detection: A detector records the abundance of each fragment.

  • Component Identification: The mass spectrum of each separated component is compared with reference spectra in a mass spectral library (e.g., NIST, Wiley) to identify the compound. The identification can be further confirmed by comparing the retention index of the compound with literature values.

  • Quantification: The relative percentage of each component, including this compound, is determined by integrating the area of its corresponding peak in the total ion chromatogram.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the analysis of this compound and a simplified representation of its biosynthetic relationship.

experimental_workflow plant_material Plant Material Collection (e.g., Origanum, Thymus) drying Air Drying & Grinding plant_material->drying hydrodistillation Hydrodistillation (Clevenger Apparatus) drying->hydrodistillation extraction Essential Oil Extraction hydrodistillation->extraction drying_agent Drying with Anhydrous Na2SO4 extraction->drying_agent storage Storage at 4°C drying_agent->storage sample_prep Sample Preparation for GC-MS (Dilution) storage->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis cme_quantification This compound Quantification data_analysis->cme_quantification

Caption: Experimental workflow for the isolation and quantification of this compound.

logical_relationship plant Lamiaceae Plants (e.g., Origanum, Thymus) essential_oil Essential Oil plant->essential_oil monoterpenes Monoterpenes essential_oil->monoterpenes phenolic_monoterpenoids Phenolic Monoterpenoids monoterpenes->phenolic_monoterpenoids carvacrol Carvacrol phenolic_monoterpenoids->carvacrol cme This compound carvacrol->cme Methylation

Caption: Biosynthetic relationship of this compound to Carvacrol.

References

Carvacryl Methyl Ether: A Comparative Efficacy Analysis Against Other Phenolic Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Carvacryl methyl ether against other phenolic ethers, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions.

Executive Summary

Phenolic ethers are a significant class of compounds in drug discovery and development, valued for their diverse biological activities.[1][2][3] This guide focuses on the comparative efficacy of this compound, a derivative of the well-known antimicrobial and antioxidant compound carvacrol. Evidence strongly suggests that the methylation of the phenolic hydroxyl group in carvacrol to form this compound significantly diminishes its biological activities, particularly its antimicrobial efficacy. This is attributed to the crucial role of the free hydroxyl group in the mechanism of action of phenolic compounds. While this compound may offer altered physicochemical properties, its utility as a direct antimicrobial or antioxidant agent appears limited compared to its parent compound and other related phenolic ethers.

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial activity of phenolic compounds is a key area of investigation. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and its parent compound, carvacrol, as well as other relevant phenolic compounds. Lower MIC values indicate greater antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Phenolic Compounds

CompoundTest OrganismMIC (µg/mL)Reference
CarvacrolEscherichia coli150 - 400[4][5]
Staphylococcus aureus150 - 400[4][5]
Candida albicans250[3]
This compound Various Bacteria & FungiNot Efficient [6]
ThymolEscherichia coli125[3]
Staphylococcus aureus250[3]
EugenolEscherichia coli>5000[7]
Staphylococcus aureus--

Key Findings:

A pivotal study directly comparing carvacrol and its derivatives, including this compound, concluded that the presence of a free hydroxyl group is essential for antimicrobial activity.[6] The study found this compound to be "not efficient" as an antimicrobial agent against a range of bacteria and fungi.[6] This finding is critical for researchers considering this compound for antimicrobial applications. In contrast, its parent compound, carvacrol, demonstrates significant antimicrobial activity against a broad spectrum of microorganisms.[3][4][5] Similarly, other phenolic compounds like thymol also exhibit potent antimicrobial properties.[3]

Comparative Analysis of Antioxidant Efficacy

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The following table presents the half-maximal inhibitory concentration (IC50) values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Lower IC50 values indicate higher antioxidant activity.

Table 2: DPPH Radical Scavenging Activity (IC50) of Selected Phenolic Compounds

CompoundIC50 (µg/mL)Reference
Carvacrol249.09 ± 9.04[8]
This compound Not available-
Thymol161.02 ± 6.89[8]
Eugenol5.99[9]
Methyl eugenolLow activity[9]

Key Findings:

Mechanism of Action: The Role of the Free Hydroxyl Group

The primary mechanism of antimicrobial action for phenolic compounds like carvacrol involves the disruption of the bacterial cell membrane. The free hydroxyl group is critical to this process.

Signaling Pathway of Carvacrol's Antimicrobial Action

Carvacrol's Antimicrobial Mechanism Carvacrol Carvacrol Bacterial_Membrane Bacterial Cell Membrane Carvacrol->Bacterial_Membrane Interacts with Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Membrane->Membrane_Disruption Leads to Ion_Leakage Leakage of Ions (H+, K+) Membrane_Disruption->Ion_Leakage Cellular_Content_Leakage Leakage of Cellular Contents (e.g., ATP, DNA, Proteins) Membrane_Disruption->Cellular_Content_Leakage Membrane_Potential Dissipation of Membrane Potential (Δψ) Ion_Leakage->Membrane_Potential ATP_Depletion ATP Depletion Membrane_Potential->ATP_Depletion Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death Cellular_Content_Leakage->Cell_Death

Caption: Antimicrobial mechanism of carvacrol.

Carvacrol, due to its hydrophobic nature, integrates into the bacterial cell membrane, disrupting its structure and increasing its permeability.[10][11][12] This leads to the leakage of essential ions like H+ and K+, which in turn dissipates the membrane potential.[10][13] The collapse of the ion gradients inhibits ATP synthesis, leading to energy depletion and ultimately, bacterial cell death.[14] The hydroxyl group of carvacrol is thought to play a crucial role in this process by interacting with the polar head groups of the lipid bilayer and facilitating the transport of ions across the membrane. Methylation of this hydroxyl group in this compound is expected to hinder these interactions, thus reducing its antimicrobial efficacy.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Broth Microdilution Workflow start Start prepare_compounds Prepare serial dilutions of test compounds in broth start->prepare_compounds add_compounds Add compound dilutions to respective wells prepare_compounds->add_compounds prepare_inoculum Prepare standardized bacterial/fungal inoculum inoculate_plate Inoculate microtiter plate wells with inoculum prepare_inoculum->inoculate_plate inoculate_plate->add_compounds controls Include positive (no compound) and negative (no inoculum) controls add_compounds->controls incubate Incubate the plate at optimal temperature and time controls->incubate read_results Visually or spectrophotometrically assess for growth inhibition incubate->read_results determine_mic Determine MIC as the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of the phenolic ether in a suitable solvent (e.g., DMSO or ethanol). Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a positive control (microorganism in broth without any test compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15][16][17]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.

DPPH Assay Workflow start Start prepare_solutions Prepare stock solutions of test compounds and DPPH start->prepare_solutions reaction_mixture Mix test compound dilutions with DPPH solution prepare_solutions->reaction_mixture incubate Incubate the mixture in the dark at room temperature reaction_mixture->incubate measure_absorbance Measure the absorbance at 517 nm using a spectrophotometer incubate->measure_absorbance calculate_scavenging Calculate the percentage of DPPH radical scavenging measure_absorbance->calculate_scavenging determine_ic50 Determine the IC50 value calculate_scavenging->determine_ic50 end End determine_ic50->end

Caption: Workflow for DPPH assay.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • Reaction: In a 96-well plate or cuvettes, add a specific volume of the test compound at various concentrations to a fixed volume of the DPPH solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing the solvent and DPPH solution is also measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[18][19]

Conclusion

The available experimental evidence and established structure-activity relationships strongly indicate that this compound is significantly less effective as an antimicrobial and antioxidant agent compared to its parent compound, carvacrol, and other related phenolic ethers such as thymol and eugenol. The methylation of the phenolic hydroxyl group, a key functional group for biological activity, appears to be the primary reason for this reduced efficacy. Researchers and drug development professionals should consider these findings when selecting phenolic compounds for applications requiring potent antimicrobial or antioxidant properties. While this compound may possess other desirable physicochemical properties, its direct use as a bioactive agent in these contexts is not supported by the current body of scientific literature. Further research could explore potential synergistic effects or other biological activities of this compound that are independent of the free hydroxyl group.

References

Safety Operating Guide

Proper Disposal of Carvacryl Methyl Ether: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Carvacryl methyl ether (CAS No. 6379-73-3), a compound commonly used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Essential Safety Information and Hazard Profile

This compound is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation. A significant environmental hazard of this chemical is that it is very toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this compound is not released into the environment through drains or other improper disposal methods.

A summary of the key hazard classifications according to the Globally Harmonized System (GHS) is provided below.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2)H319: Causes serious eye irritation
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction
Hazardous to the Aquatic Environment, Long-term (Category 1)H410: Very toxic to aquatic life with long lasting effects

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
CAS Number 6379-73-3
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Appearance Colorless to pale yellow liquid
Density 0.936 g/mL at 20°C
Flash Point 75 °C (167 °F) - closed cup
Storage Temperature 2-8°C in a dry, well-ventilated place

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the sanitary sewer.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, "Hazardous Waste," and the relevant hazard pictograms (e.g., harmful, irritant, environmental hazard).

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

Step 2: Container Management

  • Use a chemically resistant container with a secure, tight-fitting lid.

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the container is kept closed at all times, except when adding waste.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • If your institution does not have an EHS department, you must contract with a certified hazardous waste disposal company.

Step 4: Documentation

  • Maintain accurate records of the amount of this compound waste generated and the date of disposal.

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

cluster_lab_procedures In-Laboratory Procedures cluster_disposal_process Disposal Process A Generate Carvacryl methyl ether waste B Segregate and label in a dedicated, sealed container A->B C Store in designated satellite accumulation area B->C D Contact EHS or certified waste disposal company C->D E Scheduled pickup of hazardous waste D->E F Transport to an approved waste disposal facility E->F

Personal protective equipment for handling Carvacryl methyl ether

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Carvacryl methyl ether in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles or a Face ShieldMust be worn at all times to protect against splashes. Standard safety glasses are not sufficient.
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for splash protection. For prolonged contact, consider heavier-duty gloves. Always inspect gloves for degradation or punctures before use and replace them immediately if contaminated.
Laboratory CoatA flame-resistant lab coat should be worn to protect against splashes and spills.
Closed-Toe ShoesFootwear that fully covers the feet is mandatory to protect against spills.
Respiratory Protection NIOSH-Approved Respirator with Organic Vapor CartridgesRequired when working outside of a certified chemical fume hood, during large-volume transfers, or when there is a potential for inhalation exposure. A full-face respirator may be necessary if eye and respiratory protection are both required and splash hazards are significant.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.

  • Assemble all necessary equipment and reagents before beginning work to minimize movement and potential for spills.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat and closed-toe shoes.

  • Don safety goggles or a face shield.

  • Wear the appropriate chemical-resistant gloves.

3. Handling and Use:

  • Carefully open the container, avoiding splashes.

  • Use appropriate tools (e.g., pipettes, spatulas) to transfer the chemical.

  • Keep containers of this compound closed when not in use to minimize the release of vapors.

4. Post-Handling:

  • Decontaminate any surfaces that may have come into contact with the chemical.

  • Properly remove and dispose of contaminated gloves.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

5. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.[1][2]

  • The waste container should be made of a material compatible with organic solvents.

  • Do not mix this compound waste with incompatible chemicals.

2. Solid Waste:

  • Dispose of any solid waste contaminated with this compound (e.g., paper towels, gloves, pipette tips) in a separate, labeled solid waste container.[1]

3. Labeling:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream.[2]

4. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure waste containers are kept closed except when adding waste.[2]

5. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]

  • Never dispose of this compound down the drain.[1][2]

Quantitative Data Summary

The following table provides key quantitative data for this compound.

Property Value Source
CAS Number 6379-73-3[3]
Molecular Formula C₁₁H₁₆O[3]
Molecular Weight 164.24 g/mol [4]
Density 0.936 g/mL at 20°C
Boiling Point 217.7°C at 760 mmHg
Flash Point 75°C

Experimental Workflow: Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Verify Fume Hood Certification B Locate Safety Shower & Eyewash A->B C Gather All Materials B->C D Don Lab Coat & Closed-Toe Shoes C->D E Don Safety Goggles/Face Shield D->E F Don Chemical-Resistant Gloves E->F G Work Within Fume Hood F->G H Carefully Transfer Chemical G->H I Keep Containers Closed H->I J Decontaminate Surfaces I->J K Dispose of Contaminated Gloves J->K L Wash Hands Thoroughly K->L M Segregate Liquid & Solid Waste L->M N Label Waste Containers M->N O Store in Satellite Accumulation Area N->O P Arrange for EHS Pickup O->P

Caption: Workflow for the safe handling of this compound.

References

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